(R,R)-PX20606
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUXXJUEBFDQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22Cl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R,R)-PX20606: A Technical Guide to its Mechanism of Action as a Selective Farnesoid X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-PX20606, also known as PX-102, is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor in regulating bile acid, lipid, and glucose metabolism. This technical guide provides an in-depth overview of the core mechanism of action of this compound, with a focus on its therapeutic potential in liver diseases. Preclinical studies have demonstrated its efficacy in ameliorating portal hypertension and inhibiting the growth of hepatocellular carcinoma. This document summarizes the key signaling pathways, presents quantitative data from pivotal experiments, and details the experimental protocols used to elucidate its activity.
Core Mechanism of Action: FXR Agonism
This compound exerts its pharmacological effects by binding to and activating the Farnesoid X Receptor (FXR). FXR is highly expressed in the liver and intestine and plays a crucial role in maintaining metabolic homeostasis. As an agonist, this compound mimics the action of endogenous bile acids, the natural ligands of FXR, to modulate the transcription of numerous target genes. This activation leads to a cascade of downstream effects that contribute to its therapeutic benefits.
This compound is a potent FXR agonist with EC50 values of 18 nM and 29 nM in FRET and M1H assays, respectively[1].
Therapeutic Applications and Associated Signaling Pathways
Amelioration of Portal Hypertension
In the context of liver cirrhosis, portal hypertension is a severe complication driven by increased intrahepatic vascular resistance. This compound has been shown to mitigate portal hypertension through a multi-faceted mechanism involving the reduction of liver fibrosis, vascular remodeling, and sinusoidal dysfunction[2][3][4].
The proposed signaling pathway is as follows:
Inhibition of Hepatocellular Carcinoma (HCC)
Recent studies have unveiled a novel anti-tumor mechanism of this compound in hepatocellular carcinoma. This involves the FXR-mediated induction of the tumor suppressor gene N-myc downstream-regulated gene 2 (NDRG2). NDRG2 is known to inhibit tumor growth, metastasis, and angiogenesis.
The proposed signaling pathway is as follows:
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | EC50 (nM) |
| FRET | FXR | 18 |
| M1H | FXR | 29 |
Table 2: Efficacy in a Rat Model of Cirrhotic Portal Hypertension (Carbon Tetrachloride-induced) [2][3]
| Parameter | Treatment Group | Result | Percentage Change | p-value |
| Portal Pressure (mmHg) | Vehicle | 15.2 ± 0.5 | - | - |
| This compound | 11.8 ± 0.4 | -22% | 0.001 | |
| Sirius Red Area (% of total area) | Vehicle | - | - | - |
| This compound | - | -43% | 0.005 | |
| Hepatic Hydroxyproline (µg/g) | Vehicle | - | - | - |
| This compound | - | -66% | <0.001 |
Table 3: Efficacy in a Rat Model of Non-Cirrhotic Portal Hypertension (Partial Portal Vein Ligation) [2][3]
| Parameter | Treatment Group | Result | Percentage Change | p-value |
| Portal Pressure (mmHg) | Vehicle | 12.6 ± 1.7 | - | - |
| This compound | 10.4 ± 1.1 | -17.5% | 0.020 |
Experimental Protocols
The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound.
Animal Models of Portal Hypertension[2][3]
-
Cirrhotic Model: Male Sprague-Dawley rats were treated with carbon tetrachloride (CCl4) for 14 weeks to induce cirrhosis and portal hypertension.
-
Non-Cirrhotic Model: Male Sprague-Dawley rats underwent partial portal vein ligation (PPVL) to induce pre-hepatic portal hypertension.
-
Treatment: this compound was administered via oral gavage at a dose of 10 mg/kg daily.
Measurement of Hemodynamic Parameters[2][3]
-
Portal pressure was measured directly by cannulating the portal vein.
-
Intrahepatic vascular resistance was calculated based on portal pressure, portal blood flow, and systemic hemodynamics.
Assessment of Liver Fibrosis[2][3]
-
Histology: Liver sections were stained with Sirius Red to quantify collagen deposition.
-
Biochemical Analysis: Hepatic hydroxyproline content, a major component of collagen, was measured as a marker of fibrosis.
Gene Expression Analysis[2]
-
RNA was isolated from liver tissue and subjected to quantitative real-time PCR (qRT-PCR) to measure the expression levels of profibrogenic genes (e.g., Col1a1, α-SMA, TGF-β) and genes involved in vascular function (e.g., eNOS, DDAH1).
Cell Culture Experiments[2]
-
Human liver sinusoidal endothelial cells were treated with this compound to assess its direct effects on the expression of vasoactive molecules like eNOS and DDAH.
Clinical Development Status
This compound, under the identifier PX-102, has been evaluated in a Phase 1 clinical trial (NCT01998659). This single-center, double-blind, randomized, placebo-controlled study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses of PX-102 in healthy male subjects. Further clinical development is anticipated to explore its efficacy in patients with liver diseases.
Conclusion
This compound is a promising non-steroidal FXR agonist with a well-defined mechanism of action. Its ability to reduce liver fibrosis, inflammation, and portal hypertension in preclinical models, coupled with a novel anti-tumor activity in hepatocellular carcinoma, highlights its potential as a versatile therapeutic agent for a range of liver pathologies. The favorable safety and tolerability profile in early clinical studies supports its continued investigation in patients.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. This compound is an investigational compound and is not approved for any indication.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. NDRG2 inhibits tumorigenesis of hepatocellular carcinoma by regulating metabolism of phospholipids and triglyceride: a metabonomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NDRG2 inhibits hepatocellular carcinoma adhesion, migration and invasion by regulating CD24 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NDRG2 inhibition facilitates angiogenesis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (R,R)-PX20606: Structure, Synthesis, and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-PX20606 is a potent, non-steroidal, and selective agonist of the Farnesoid X Receptor (FXR), a critical regulator of bile acid, lipid, and glucose metabolism. This document provides a comprehensive overview of the chemical structure, a proposed synthesis pathway, and a summary of the preclinical data demonstrating its therapeutic potential, particularly in the context of liver fibrosis and portal hypertension. Detailed experimental protocols for key in vivo studies are also provided, alongside visualizations of its proposed synthesis and mechanism of action.
Chemical Structure and Properties
This compound, chemically named 4-((1S,2S)-2-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid, is a complex small molecule with the following properties:
| Property | Value |
| Molecular Formula | C29H22Cl3NO4 |
| Molecular Weight | 554.85 g/mol |
| CAS Number | 1268244-88-7 |
| Appearance | White to yellow solid |
Chemical Structure:
Proposed Synthesis of this compound
Caption: Proposed multi-step synthesis of this compound.
Preclinical Efficacy and Quantitative Data
This compound has demonstrated significant therapeutic effects in preclinical models of liver disease. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro FXR Agonist Activity
| Assay | Species | EC50 (nM) | Reference |
| FRET Assay | Human | 18 | [1] |
| M1H Assay | Human | 29 | [1] |
| Gal4-FXR Assay | Human | 50 | [2] |
| Gal4-FXR Assay | Mouse | 220 | [2] |
Table 2: In Vivo Efficacy in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis and Portal Hypertension Rat Model[1][2]
| Parameter | Treatment Group | Value | % Change vs. CCl4 Control | p-value |
| Portal Pressure (mmHg) | CCl4 Control | 15.2 ± 0.5 | - | - |
| CCl4 + PX20606 (10 mg/kg) | 11.8 ± 0.4 | -22% | p=0.001 | |
| Hepatic Hydroxyproline (µg/g) | CCl4 Control | - | - | - |
| CCl4 + PX20606 (10 mg/kg) | - | -66% | p<0.001 | |
| Sirius Red Stained Fibrotic Area (%) | CCl4 Control | - | - | - |
| CCl4 + PX20606 (10 mg/kg) | - | -43% | p=0.005 | |
| Bacterial Translocation (%) | PPVL Control | - | - | - |
| PPVL + PX20606 (10 mg/kg) | - | -36% | p=0.041 | |
| Lipopolysaccharide Binding Protein | PPVL Control | - | - | - |
| PPVL + PX20606 (10 mg/kg) | - | -30% | p=0.024 | |
| Splanchnic TNF-α | PPVL Control | - | - | - |
| PPVL + PX20606 (10 mg/kg) | - | -39% | p=0.044 |
*PPVL: Partial Portal Vein Ligation model.
Mechanism of Action: FXR Signaling Pathway
This compound exerts its therapeutic effects by activating FXR. In the context of liver fibrosis and portal hypertension, this activation leads to the modulation of several downstream targets, including an increase in the expression of endothelial nitric oxide synthase (eNOS) and dimethylarginine dimethylaminohydrolase (DDAH), which play crucial roles in maintaining vascular homeostasis.
Caption: FXR signaling pathway activated by this compound.
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis and Portal Hypertension in Rats[1][2]
This model is widely used to induce liver fibrosis that progresses to cirrhosis and portal hypertension, mimicking aspects of human liver disease.
Experimental Workflow:
Caption: Workflow for CCl4-induced liver fibrosis study.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injections of CCl4 (1 mL/kg body weight, diluted 1:1 in corn oil) twice weekly for 14 weeks.
-
Treatment: After the induction period, rats are randomly assigned to receive either vehicle (e.g., 0.5% methylcellulose) or this compound (10 mg/kg body weight) daily via oral gavage for a specified duration (e.g., 3 days for short-term studies or continued for several weeks for long-term studies).
-
Measurement of Portal Pressure: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the portal vein to measure portal pressure directly using a pressure transducer.
-
Tissue and Blood Collection: Following portal pressure measurement, blood is collected via cardiac puncture for biochemical analysis. The liver is then excised, weighed, and portions are either fixed in 10% formalin for histology or snap-frozen in liquid nitrogen for molecular and biochemical analyses.
-
Histological Assessment of Fibrosis: Formalin-fixed, paraffin-embedded liver sections are stained with Sirius Red to visualize collagen deposition. The fibrotic area is quantified using image analysis software.
-
Biochemical Assessment of Fibrosis: The hydroxyproline content of the liver tissue, a key component of collagen, is determined using a colorimetric assay.
Conclusion
This compound is a promising preclinical candidate for the treatment of liver fibrosis and portal hypertension. Its potent and selective agonism of FXR leads to a cascade of beneficial downstream effects, including reduced fibrogenesis and improved intrahepatic vascular function. The quantitative data from well-established animal models strongly support its further development as a therapeutic agent for chronic liver diseases. The proposed synthesis provides a framework for its chemical production, and the detailed experimental protocols offer a guide for future preclinical investigations.
References
(R,R)-PX20606 Farnesoid X Receptor Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation plays a significant role in various metabolic pathways, making it a promising therapeutic target for a range of diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other liver and metabolic disorders. (R,R)-PX20606 is a potent and selective non-steroidal agonist of FXR. This technical guide provides an in-depth overview of the activation of FXR by this compound, including its quantitative potency, the underlying signaling pathways, and detailed experimental protocols for its characterization.
Quantitative Data Presentation
The potency of this compound in activating FXR has been determined using various in vitro assays. The following table summarizes the key quantitative data for this compound and, for comparative purposes, includes data for PX20606 (a related compound) and the endogenous FXR ligand, chenodeoxycholic acid (CDCA).
| Compound | Assay Type | Species | EC50 (nM) | Reference |
| This compound | FRET | Not Specified | 18 | [1] |
| This compound | M1H | Not Specified | 29 | [1] |
| PX20606 | Gal4-FXR | Mouse | 220 | |
| PX20606 | Gal4-FXR | Human | 50 |
Table 1: Potency of this compound and related compounds on FXR activation. FRET: Förster Resonance Energy Transfer; M1H: Mammalian One-Hybrid.
FXR Signaling Pathway
Upon activation by a ligand such as this compound, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Two key downstream targets of FXR are the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19). The induction of SHP in the liver leads to the inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of FGF19, which is secreted into the portal circulation and signals in the liver to repress CYP7A1 expression. This dual-pathway regulation provides negative feedback on bile acid production.
Caption: FXR Signaling Pathway Activation by this compound.
Experimental Protocols
In Vitro FXR Activation Assay: Time-Resolved Förster Resonance Energy Transfer (TR-FRET)
This protocol describes a representative TR-FRET assay for screening FXR agonists.
Objective: To quantify the interaction between FXR and a coactivator peptide in the presence of a test compound.
Materials:
-
GST-tagged FXR protein
-
Biotinylated SRC-1 (Steroid Receptor Coactivator-1) peptide
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated dye (e.g., d2) (acceptor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume microplates
-
Test compound (this compound) and positive control (e.g., CDCA)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and positive control in assay buffer.
-
Reagent Mix Preparation: Prepare a master mix containing GST-FXR, Biotin-SRC-1, and Tb-anti-GST antibody in assay buffer.
-
Assay Plate Preparation: Add the test compound dilutions to the microplate wells.
-
Reagent Addition: Add the reagent master mix to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Acceptor Addition: Add the streptavidin-conjugated dye to all wells.
-
Final Incubation: Incubate the plate for an additional 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a pulsed excitation (e.g., at 337 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: TR-FRET Assay Workflow for FXR Agonist Screening.
In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
This protocol outlines a common method for inducing liver fibrosis in rats to evaluate the efficacy of anti-fibrotic compounds like this compound.[2][3][4]
Objective: To induce liver fibrosis in rats and assess the therapeutic effect of this compound.
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
Materials:
-
Carbon tetrachloride (CCl4)
-
Olive oil (vehicle)
-
This compound
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Instruments for tissue collection and analysis (e.g., histology, qPCR)
Procedure:
-
Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Induction of Fibrosis:
-
Treatment:
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals under anesthesia.
-
Collect blood samples for analysis of liver function markers (e.g., ALT, AST).
-
Harvest the liver, weigh it, and fix portions in 10% neutral buffered formalin for histological analysis (e.g., H&E, Sirius Red, Masson's trichrome staining).
-
Snap-freeze other portions of the liver in liquid nitrogen for molecular analysis (e.g., qPCR for fibrosis markers like collagen-1α1 and α-SMA, and FXR target genes).
-
-
Data Analysis:
-
Quantify the fibrotic area in histological sections.
-
Measure the expression levels of relevant genes and proteins.
-
Compare the data from the this compound-treated group with the vehicle-treated and healthy control groups.
-
Caption: CCl4-Induced Liver Fibrosis Model Workflow.
Conclusion
This compound is a potent FXR agonist with demonstrated activity in preclinical models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and development of FXR-targeted therapeutics. The detailed methodologies for in vitro and in vivo studies will facilitate the standardized evaluation of this compound and other novel FXR agonists, ultimately contributing to the advancement of treatments for liver and metabolic diseases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbon tetrachloride (CCl4)-induced liver fibrosis rat model and sample collection [bio-protocol.org]
- 5. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(R,R)-PX20606: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-PX20606 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR by this compound initiates a cascade of downstream signaling events that collectively contribute to its therapeutic potential, particularly in the context of liver diseases such as fibrosis and portal hypertension. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the molecular cascades.
Introduction to this compound and Farnesoid X Receptor (FXR)
This compound is a synthetic, non-steroidal ligand that specifically binds to and activates the Farnesoid X Receptor (FXR).[1] FXR is highly expressed in enterohepatic tissues, including the liver and intestine, where it functions as a primary sensor for bile acids.[1] Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. The downstream effects of FXR activation are pleiotropic, encompassing vasodilation, anti-fibrotic, and anti-inflammatory responses.
Core Downstream Signaling Pathways of this compound
The therapeutic effects of this compound in preclinical models of liver disease are primarily attributed to its modulation of three interconnected signaling pathways: sinusoidal vasodilation, anti-fibrogenesis, and anti-inflammation.
Sinusoidal Vasodilation and Improved Endothelial Function
A key manifestation of cirrhotic portal hypertension is increased intrahepatic vascular resistance. This compound counteracts this by promoting sinusoidal vasodilation through a dual mechanism: enhancing the production of vasodilators and reducing the expression of vasoconstrictors.
2.1.1 Upregulation of Vasodilatory Mediators
This compound treatment leads to the upregulation of several key enzymes involved in the production of vasodilating molecules, most notably nitric oxide (NO) and hydrogen sulfide (H₂S).
-
Endothelial Nitric Oxide Synthase (eNOS): In liver sinusoidal endothelial cells (LSECs), this compound increases the expression of eNOS.[1][2] Activated FXR can directly bind to a response element in the eNOS promoter, enhancing its transcription. This leads to increased NO production, a potent vasodilator.
-
Dimethylaminohydrolase (DDAH)1: this compound also upregulates DDAH1, an enzyme that degrades asymmetric dimethylarginine (ADMA), an endogenous inhibitor of eNOS.[1][2] By reducing ADMA levels, DDAH1 further enhances eNOS activity and NO bioavailability.
-
GTP-Cyclohydrolase 1 (GCH1): This enzyme is the rate-limiting step in the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for eNOS. Upregulation of GCH1 by this compound ensures adequate BH4 levels, preventing eNOS "uncoupling" and promoting NO production over superoxide formation.[2]
-
Cystathionase (CTH): FXR activation has been shown to increase the expression of CTH, a key enzyme in the production of the gaseous vasodilator H₂S.
2.1.2 Downregulation of Vasoconstrictive Mediators
Concurrently, this compound attenuates vasoconstriction by downregulating the potent vasoconstrictor Endothelin-1 (ET-1) and inhibiting its downstream signaling.
-
Endothelin-1 (ET-1): FXR activation transcriptionally represses the expression of ET-1 in endothelial cells.[2] This is achieved, in part, by interfering with the activity of the transcription factor AP-1, which is a known activator of the ET-1 promoter.
-
Phosphorylated Moesin (p-Moesin): Moesin is a protein that links the actin cytoskeleton to the plasma membrane and is involved in maintaining cell stiffness. ET-1 signaling leads to the phosphorylation of moesin, which contributes to the contraction of hepatic stellate cells and sinusoidal constriction. By downregulating ET-1, this compound reduces levels of p-Moesin, promoting sinusoidal relaxation.[2]
Figure 1: this compound-mediated sinusoidal vasodilation pathway.
Anti-Fibrotic Signaling
Liver fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily collagen, produced by activated hepatic stellate cells (HSCs). This compound demonstrates potent anti-fibrotic effects by directly targeting the activation of HSCs and the expression of key pro-fibrogenic molecules.
-
Transforming Growth Factor-beta (TGF-β): TGF-β is a master regulator of fibrosis. This compound treatment has been shown to decrease the expression of TGF-β.[3]
-
Alpha-Smooth Muscle Actin (α-SMA): α-SMA is a marker of HSC activation. This compound reduces the expression of α-SMA, indicating a suppression of HSC activation.[3]
-
Collagen Type 1 Alpha 1 (COL1A1): As a primary component of the fibrotic scar, the expression of COL1A1 is significantly reduced following this compound administration.[3]
The anti-fibrotic effects of FXR activation are thought to be mediated, in part, by the induction of the Small Heterodimer Partner (SHP), a nuclear receptor that can interfere with the signaling of pro-fibrotic transcription factors such as those in the SMAD family, which are downstream of TGF-β.
Figure 2: Anti-fibrotic signaling cascade of this compound.
Anti-Inflammatory Signaling
Chronic inflammation is a key driver of liver injury and fibrosis. This compound exerts anti-inflammatory effects by improving gut barrier function and directly modulating inflammatory signaling pathways.
-
Improved Gut Barrier Function: In portal hypertension, increased intestinal permeability leads to the translocation of bacterial products, such as lipopolysaccharide (LPS), into the portal circulation, triggering an inflammatory response in the liver. This compound has been shown to improve intestinal barrier function.
-
Reduced Inflammatory Mediators: By reducing LPS translocation, this compound decreases the levels of LPS-binding protein (LBP) and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the splanchnic circulation.[1][3]
-
NF-κB Antagonism: At a molecular level, activated FXR can antagonize the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, thereby reducing the expression of a wide range of pro-inflammatory genes.
Figure 3: Anti-inflammatory mechanisms of this compound.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been quantified in rodent models of non-cirrhotic (partial portal vein ligation, PPVL) and cirrhotic (carbon tetrachloride, CCl₄) portal hypertension. The following tables summarize the key findings.
Table 1: Hemodynamic Effects of this compound (10 mg/kg) in Rat Models of Portal Hypertension
| Parameter | Model | Control | This compound | % Change | p-value |
| Portal Pressure (mmHg) | PPVL (7 days) | 12.6 ± 1.7 | 10.4 ± 1.1 | -17.5% | p=0.020 |
| CCl₄ (14 weeks) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22.4% | p=0.001 | |
| CCl₄ (3 days) | - | - | -14% | p=0.041 |
Data are presented as mean ± SEM.[1][3]
Table 2: Anti-Fibrotic Effects of this compound (10 mg/kg) in CCl₄-induced Cirrhotic Rats (14 weeks)
| Parameter | Control | This compound | % Change | p-value |
| Fibrotic Area (Sirius Red, %) | - | - | -43% | p=0.005 |
| Hepatic Hydroxyproline (µg/g) | - | - | -66% | p<0.001 |
Data on control values were not provided in the abstract.[1][3]
Table 3: Anti-Inflammatory Effects of this compound (10 mg/kg) in PPVL Rats (7 days)
| Parameter | Control | This compound | % Change | p-value |
| Bacterial Translocation | - | - | -36% | p=0.041 |
| LPS-Binding Protein | - | - | -30% | p=0.024 |
| Splanchnic TNF-α | - | - | -39% | p=0.044 |
Data on control values were not provided in the abstract.[1][3]
Experimental Protocols
The following are representative protocols for the key experiments cited in the preclinical evaluation of this compound.
Animal Models
-
Cirrhotic Portal Hypertension (CCl₄ Model): Male Sprague-Dawley rats are treated with intraperitoneal injections of carbon tetrachloride (CCl₄) twice weekly for 14 weeks to induce liver cirrhosis and portal hypertension.
-
Non-Cirrhotic Portal Hypertension (PPVL Model): Male Sprague-Dawley rats undergo partial portal vein ligation to induce pre-hepatic portal hypertension. Experiments are typically conducted 7 days post-surgery.
-
This compound Administration: The compound is administered daily via oral gavage at a dose of 10 mg/kg body weight.
Hemodynamic Measurements in Rats
-
Anesthesia: Rats are anesthetized (e.g., with ketamine/xylazine).
-
Catheterization: The right femoral artery is catheterized to monitor mean arterial pressure (MAP) and heart rate (HR).
-
Laparotomy: A midline laparotomy is performed to expose the portal vein and superior mesenteric artery.
-
Portal Pressure Measurement: A catheter is inserted into an ileocolic vein and advanced to the portal vein to directly measure portal pressure (PP).
-
Blood Flow Measurement: Perivascular ultrasonic flow probes are placed around the superior mesenteric artery to measure splanchnic blood flow.
-
Data Acquisition: All hemodynamic parameters are continuously recorded using a data acquisition system.
Quantification of Liver Fibrosis
-
Sirius Red Staining:
-
Liver tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Sections are deparaffinized, rehydrated, and stained with a 0.1% solution of Sirius Red in saturated picric acid for 60 minutes.
-
Sections are washed, dehydrated, and mounted.
-
The red-stained collagen area is quantified relative to the total tissue area using digital image analysis software.
-
-
Hydroxyproline Assay:
-
A known weight of liver tissue is hydrolyzed in 6 M HCl at 120°C for 3-18 hours.
-
The hydrolysate is neutralized, and the pH is adjusted.
-
The sample is oxidized with Chloramine-T solution.
-
A colorimetric reaction is initiated by adding Ehrlich's reagent, and the absorbance is measured at ~560 nm.
-
Hydroxyproline content is calculated based on a standard curve and is indicative of collagen content.
-
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from liver tissue or cultured cells using a suitable kit.
-
cDNA is synthesized from the RNA template.
-
qRT-PCR is performed using gene-specific primers (e.g., for COL1A1, α-SMA, TGF-β, eNOS, ET-1) and a SYBR Green-based detection method.
-
Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Western Blotting:
-
Proteins are extracted from liver tissue or cells using a lysis buffer.
-
Protein concentration is determined (e.g., by BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., eNOS, p-Moesin, α-SMA).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.
-
ELISA for Inflammatory Markers
-
Blood is collected from the animals, and plasma is separated by centrifugation.
-
Commercially available ELISA kits for rat TNF-α and LBP are used according to the manufacturer's instructions.
-
Briefly, plasma samples and standards are added to antibody-pre-coated microplates.
-
A biotin-conjugated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
Concentrations in the samples are calculated from the standard curve.
Conclusion
This compound, through its targeted activation of the Farnesoid X Receptor, orchestrates a multi-faceted therapeutic response in preclinical models of liver disease. Its downstream signaling pathways converge to improve sinusoidal hemodynamics, halt the progression of fibrosis, and quell hepatic inflammation. This in-depth technical guide provides a foundational understanding of these mechanisms, offering valuable insights for researchers and drug development professionals working to translate the promise of FXR agonism into clinical reality.
References
In Vitro Characterization of (R,R)-PX20606: A Technical Guide
This technical guide provides an in-depth overview of the in vitro characterization of (R,R)-PX20606, a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and mechanism of action of this compound.
Biochemical Profile
This compound is a selective agonist for the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2][3] The in vitro activity of this compound has been quantified using biochemical assays that measure its ability to induce conformational changes in the FXR protein upon binding, leading to the recruitment of coactivator proteins.
Potency in Biochemical Assays
The potency of this compound has been determined in two key biochemical assays: a Fluorescence Resonance Energy Transfer (FRET) assay and a Mammalian One-Hybrid (M1H) assay. The half-maximal effective concentrations (EC50) from these assays are summarized in the table below.
| Assay Type | Parameter | Value (nM) |
| FRET Assay | EC50 | 18[4][5] |
| M1H Assay | EC50 | 29[4][5] |
Cell-Based Activity
The cellular activity of this compound as an FXR agonist has been confirmed in cell-based assays. Another closely related compound, PX20606, has demonstrated potent activation of both human and mouse FXR in a Gal4-FXR chimera assay.
| Compound | Target | Assay Type | Parameter | Value (nM) |
| PX20606 | Human FXR | Gal4-FXR Assay | EC50 | 50[4] |
| PX20606 | Mouse FXR | Gal4-FXR Assay | EC50 | 220[4] |
In human liver sinusoidal endothelial cells, PX20606 has been shown to increase the expression of endothelial nitric oxide synthase (eNOS) and dimethylaminohydrolase (DDAH), indicating its functional activity in a relevant cell type.[1]
Farnesoid X Receptor (FXR) Signaling Pathway
This compound functions by activating the Farnesoid X Receptor (FXR), a ligand-activated transcription factor. Upon binding of an agonist like this compound, FXR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream target genes of FXR activation include:
-
Small Heterodimer Partner (SHP): Atypical nuclear receptor that inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.
-
Bile Salt Export Pump (BSEP): A transporter responsible for the efflux of bile acids from hepatocytes.
-
Organic Solute Transporter alpha and beta (OSTα/β): Transporters involved in the basolateral efflux of bile acids from enterocytes into the portal circulation.
The activation of these and other target genes by this compound leads to the regulation of bile acid homeostasis, lipid and glucose metabolism, and anti-inflammatory responses.
Figure 1: Simplified signaling pathway of FXR activation by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ability of a test compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
Principle: The FXR-LBD is tagged with a donor fluorophore (e.g., Europium cryptate), and a coactivator peptide (e.g., a fragment of SRC-1) is tagged with an acceptor fluorophore (e.g., XL665). In the presence of an agonist, the FXR-LBD undergoes a conformational change that allows it to bind to the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of acceptor to donor emission is proportional to the extent of receptor-coactivator binding.
Materials:
-
GST-tagged human FXR-LBD
-
Biotinylated SRC-1 coactivator peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 conjugate (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 0.1% BSA, 1 mM DTT, pH 7.4)
-
This compound and reference compounds
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add GST-FXR-LBD, biotinylated SRC-1 peptide, and the test compound to the wells of a 384-well plate.
-
Incubate for 30 minutes at room temperature.
-
Add the detection mixture containing Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and plot the results against the compound concentration to determine the EC50 value.
Figure 2: Experimental workflow for the FXR TR-FRET assay.
Mammalian One-Hybrid (M1H) Assay
This cell-based reporter gene assay measures the ability of a compound to activate a chimeric receptor in mammalian cells.
Principle: A chimeric protein is constructed consisting of the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of FXR. This construct is co-transfected into a suitable mammalian cell line (e.g., HEK293) along with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). If a compound binds to the FXR-LBD, it induces a conformational change that allows the Gal4-DBD to bind to the UAS and drive the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of receptor activation.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid for Gal4-DBD-FXR-LBD chimera
-
Reporter plasmid with UAS-luciferase construct
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound and reference compounds
-
Luciferase assay reagent
-
96-well cell culture plates (white, opaque)
Procedure:
-
Seed HEK293 cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the Gal4-DBD-FXR-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence values against the compound concentration to determine the EC50 value.
Figure 3: Experimental workflow for the FXR Mammalian One-Hybrid assay.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonsteroidal FXR Ligands: Current Status and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
(R,R)-PX20606: A Technical Overview of its Potent and Selective Farnesoid X Receptor (FXR) Agonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the non-steroidal farnesoid X receptor (FXR) agonist, (R,R)-PX20606. The document outlines its potency, mechanism of action, and the methodologies used to characterize its activity, with a focus on its selectivity for FXR.
Introduction
This compound, also known as PX20606, is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis.[1][2] As a key regulator of these metabolic pathways, FXR has emerged as a promising therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), liver fibrosis, and other metabolic disorders. This compound has demonstrated therapeutic potential in preclinical models of liver disease by reducing liver fibrosis and portal hypertension.[1][3] This guide delves into the technical details of its FXR selectivity and the experimental procedures used for its evaluation.
Data Presentation: Potency and Selectivity
This compound exhibits high potency in activating human and murine FXR. The following tables summarize the available quantitative data on its efficacy.
Table 1: Potency of this compound on Farnesoid X Receptor (FXR)
| Assay Type | Species | Receptor | EC50 (nM) | Reference |
| FRET Assay | Not Specified | FXR | 18 | MedChemExpress |
| M1H Assay | Not Specified | FXR | 29 | MedChemExpress |
| Gal4-FXR Assay | Human | hFXR | 50 | MedChemExpress |
| Gal4-FXR Assay | Mouse | mFXR | 220 | MedChemExpress |
Table 2: Selectivity Profile of this compound
Experimental Protocols
The primary method for determining the potency and selectivity of a nuclear receptor agonist like this compound is a cell-based transactivation assay. This section provides a detailed methodology for a luciferase reporter gene assay.
Cell-Based Transactivation Assay for FXR Activation (Luciferase Reporter)
Objective: To quantify the agonist activity of this compound on the Farnesoid X Receptor (FXR) in a cellular context.
Principle: This assay utilizes a mammalian cell line co-transfected with two plasmids: an expression vector for the human FXR and a reporter vector containing a luciferase gene under the control of an FXR response element (FXRE). When an FXR agonist like this compound activates FXR, the receptor binds to the FXRE and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of FXR activation.
Materials:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells or a similar easily transfectable mammalian cell line.
-
Plasmids:
-
pCMX-hFXR (or other suitable expression vector for human FXR)
-
pGL4.13[luc2/FXRE/hygro] (or a similar luciferase reporter vector containing multiple copies of a consensus FXRE upstream of the luciferase gene)
-
pRL-TK (or other vector expressing Renilla luciferase for normalization of transfection efficiency)
-
-
Transfection Reagent: Lipofectamine 3000 (Thermo Fisher Scientific) or a similar high-efficiency transfection reagent.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Positive Control: Chenodeoxycholic acid (CDCA) or GW4064.
-
Assay Plate: 96-well, white, clear-bottom cell culture plates.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or a similar kit.
-
Luminometer: Plate-reading luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count HEK293T cells.
-
Seed 2 x 10^4 cells per well in a 96-well plate.
-
Incubate at 37°C and 5% CO2 for 24 hours.
-
-
Transfection:
-
Prepare the transfection mix per well according to the manufacturer's protocol for the chosen transfection reagent. A typical ratio would be:
-
50 ng pCMX-hFXR
-
100 ng pGL4.13[luc2/FXRE/hygro]
-
5 ng pRL-TK
-
-
Add the transfection mix to each well.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control (e.g., CDCA) in serum-free DMEM. The final DMSO concentration should be kept below 0.1%.
-
Remove the transfection medium from the cells and replace it with the medium containing the test compounds.
-
Include a vehicle control (DMSO only) and a positive control.
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Remove the medium from the wells.
-
Wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Following the manufacturer's protocol for the dual-luciferase assay, measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FXR signaling pathway and the experimental workflow for the cell-based transactivation assay.
Caption: Simplified signaling pathway of this compound-mediated FXR activation.
Caption: Experimental workflow for the FXR cell-based transactivation assay.
Conclusion
This compound is a highly potent agonist of the farnesoid X receptor. While quantitative data on its selectivity against a broad panel of other nuclear receptors is not publicly available, its demonstrated efficacy in preclinical models highlights its potential as a therapeutic agent for metabolic and liver diseases. The provided experimental protocol for a cell-based transactivation assay serves as a foundational method for researchers to independently assess the activity of this compound and other FXR modulators. Further studies are warranted to fully elucidate its selectivity profile and to further understand its therapeutic mechanism of action.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-talk between peroxisome proliferator-activated receptor (PPAR) alpha and liver X receptor (LXR) in nutritional regulation of fatty acid metabolism. II. LXRs suppress lipid degradation gene promoters through inhibition of PPAR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Rise and Fall of (R,R)-PX20606: A Non-Steroidal FXR Agonist
An In-Depth Technical Review of the Discovery, Preclinical, and Clinical Development of a Promising Candidate for Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,R)-PX20606, also known as PX-102, emerged as a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. Developed by Phenex Pharmaceuticals, this compound showed significant promise in preclinical models of liver disease, particularly portal hypertension and non-alcoholic steatohepatitis (NASH). Its development, however, was ultimately halted during Phase I clinical trials due to safety concerns, specifically dose-dependent elevations in liver transaminases. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, offering valuable insights into the challenges of translating promising preclinical FXR agonism into a viable therapeutic.
Introduction: The Farnesoid X Receptor as a Therapeutic Target
The Farnesoid X Receptor (FXR) is a nuclear hormone receptor predominantly expressed in the liver, intestine, kidneys, and adrenal glands. It plays a pivotal role in maintaining metabolic homeostasis. As a natural sensor for bile acids, FXR activation triggers a cascade of gene expression changes that regulate bile acid synthesis and transport, lipid and glucose metabolism, and inflammatory responses. Its multifaceted role has made it an attractive therapeutic target for a range of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and portal hypertension. The development of non-steroidal FXR agonists like this compound aimed to harness these therapeutic benefits while potentially avoiding some of the side effects associated with steroidal agonists.
Discovery and Lead Optimization
The discovery of this compound originated from research into non-steroidal scaffolds that could mimic the effects of endogenous bile acids on FXR. The isoxazole core was identified as a promising starting point for developing potent FXR agonists.
Structure-Activity Relationship (SAR) Studies
While specific details on the lead optimization of this compound are not extensively published, research on related isoxazole-based FXR agonists provides insights into the likely structure-activity relationships that guided its design. 3D-QSAR and molecular dynamics studies on isoxazole derivatives have highlighted the importance of specific structural features for potent FXR agonism. These studies suggest that the presence of hydrophobicity and electronegativity at key positions on the isoxazole scaffold are crucial for agonistic activity. The cyclopropyl group in this compound, for instance, likely contributes to its high potency.
Stereoselectivity
The designation this compound indicates a specific stereoisomer. In chiral drug development, it is common for one enantiomer to possess the desired pharmacological activity while the other may be inactive or even contribute to off-target effects or toxicity. The selection of the (R,R) configuration was likely based on its superior potency and selectivity for FXR compared to other stereoisomers.
Preclinical Development
This compound underwent a series of in vitro and in vivo preclinical studies to characterize its pharmacological activity, efficacy, and safety profile.
In Vitro Pharmacology
This compound demonstrated potent and selective activation of the FXR in various in vitro assays.
| Assay Type | Target | EC50 |
| TR-FRET | FXR | 18 nM |
| M1H Assay | FXR | 29 nM |
Preclinical Efficacy
The therapeutic potential of this compound was evaluated in animal models of liver disease, with a primary focus on portal hypertension and liver fibrosis.
In a key preclinical study, this compound was investigated in rat models of non-cirrhotic (partial portal vein ligation, PPVL) and cirrhotic (carbon tetrachloride, CCl4-induced) portal hypertension[1].
| Animal Model | Parameter | Vehicle | This compound (10 mg/kg) | % Change |
| PPVL Rats | Portal Pressure (mmHg) | 12.6 ± 1.7 | 10.4 ± 1.1 | -17.5% |
| CCl4 Rats | Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22.4% |
| CCl4 Rats | Sirius Red Area (% fibrosis) | Not specified | Not specified | -43% |
| CCl4 Rats | Hepatic Hydroxyproline (µg/g) | Not specified | Not specified | -66% |
| PPVL Rats | Bacterial Translocation | Not specified | Not specified | -36% |
| PPVL Rats | Lipopolysaccharide Binding Protein | Not specified | Not specified | -30% |
| PPVL Rats | Splanchnic TNFα | Not specified | Not specified | -39% |
These results demonstrated that this compound significantly reduced portal pressure in both models and exhibited potent anti-fibrotic and anti-inflammatory effects[1][2]. The mechanism of action was attributed to the amelioration of liver fibrosis, reduction of vascular remodeling, and improvement of sinusoidal dysfunction[1]. Specifically, the compound induced sinusoidal vasodilation by upregulating cystathionase, dimethylaminohydrolase (DDAH)1, and endothelial nitric oxide synthase (eNOS), while reducing intrahepatic vasoconstriction by downregulating endothelin-1[1].
Preclinical Pharmacokinetics and Toxicology
Comprehensive preclinical pharmacokinetic and toxicology data for this compound are not publicly available. However, the design of the Phase I clinical trials suggests that extensive IND-enabling studies, including repeat-dose toxicology in at least two species (one rodent and one non-rodent), would have been conducted to establish a safety profile and determine a safe starting dose in humans. The No-Observed-Adverse-Effect Level (NOAEL) would have been a key parameter derived from these studies.
Clinical Development
Phenex Pharmaceuticals advanced PX-102 (this compound) into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. Two key studies were registered: a single ascending dose (SAD) study (NCT01998659) and a multiple ascending dose (MAD) study (NCT01998672).
Phase I Clinical Trial Design
Both trials were single-center, double-blind, randomized, placebo-controlled studies conducted in healthy male subjects. The SAD study investigated single oral doses of PX-102, while the MAD study assessed the effects of multiple oral doses administered over 7 days. The primary endpoints were safety and tolerability, with pharmacokinetics and pharmacodynamics as secondary endpoints.
Clinical Pharmacodynamics
PX-102 demonstrated clear evidence of target engagement in healthy volunteers. A dose-dependent increase in serum Fibroblast Growth Factor 19 (FGF19), a downstream target of intestinal FXR activation, was observed. Conversely, serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a marker of bile acid synthesis, were significantly reduced, indicating hepatic FXR activation.
| Dose of PX-102 | Change in FGF19 | Change in C4 |
| >0.3 mg/kg | Up to 1600% increase | >80% reduction |
Discontinuation of Clinical Development
Despite the promising pharmacodynamic effects, the development of PX-102 was discontinued during the Phase I program. The MAD study revealed dose-dependent increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are key biomarkers of liver injury. These adverse events, coupled with unfavorable changes in cholesterol levels, led to the termination of the program.
Experimental Protocols
Detailed, proprietary protocols for the synthesis and analysis of this compound are not publicly available. However, based on established methodologies for similar compounds, the following sections outline plausible experimental approaches.
Stereoselective Synthesis
The synthesis of this compound likely involves a multi-step process with a key stereoselective step to establish the desired (R,R) configuration of the cyclopropane ring. A possible approach could involve a chiral catalyst-mediated cyclopropanation reaction.
Chiral Separation
The enantiomeric purity of this compound would have been critical. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating enantiomers of isoxazole compounds. A typical method would involve a normal-phase separation on a polysaccharide-based chiral column, such as Chiralpak AD-H, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol).
In Vitro Assays
This assay measures the ability of a compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
-
Principle: A GST-tagged FXR-LBD is incubated with a biotinylated coactivator peptide (e.g., from SRC-1) in the presence of the test compound. A terbium-labeled anti-GST antibody (donor) and streptavidin-labeled XL665 (acceptor) are added. Agonist binding induces a conformational change in the LBD, promoting coactivator recruitment and bringing the donor and acceptor into close proximity, resulting in a FRET signal.
-
Brief Protocol:
-
Add test compound dilutions to a 384-well plate.
-
Add a mixture of GST-FXR-LBD and biotin-SRC-1 peptide.
-
Add a mixture of Tb-anti-GST antibody and SA-XL665.
-
Incubate at room temperature for 1-2 hours.
-
Read the time-resolved fluorescence on a compatible plate reader.
-
This assay measures the transcriptional activity of FXR in a cellular context.
-
Principle: A suitable cell line (e.g., HepG2) is transiently transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). In the presence of an FXR agonist, the activated FXR binds to the FXRE and drives the expression of luciferase, which can be quantified by measuring luminescence.
-
Brief Protocol:
-
Seed cells in a 96-well plate.
-
Transfect cells with the FXR expression and reporter plasmids.
-
After 24 hours, replace the medium with a medium containing the test compound.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Signaling Pathways and Workflows
FXR Signaling Pathway in Portal Hypertension
The beneficial effects of this compound in portal hypertension are mediated through the activation of the FXR signaling pathway in the liver.
Caption: FXR activation by this compound leads to reduced portal pressure.
Drug Development Workflow for PX-102
The development of PX-102 followed a typical drug discovery and development path, which was ultimately terminated in Phase I.
Caption: The development path of PX-102 from discovery to discontinuation.
Conclusion
The story of this compound serves as a salient case study in the development of FXR agonists. It underscores the significant therapeutic potential of this target, as evidenced by the compound's robust efficacy in preclinical models of serious liver diseases. However, it also highlights the critical challenge of translating these effects to humans without encountering safety and tolerability issues. The dose-dependent liver enzyme elevations observed in Phase I trials ultimately led to the cessation of its development, a fate shared by several other FXR agonists.
The experience with this compound has provided valuable lessons for the field, emphasizing the need for a deeper understanding of the on-target and off-target effects of FXR modulation in humans. Future efforts in this area will likely focus on developing tissue-specific or partial FXR agonists that can retain the therapeutic benefits while minimizing the adverse effects that have hampered the clinical progression of first-generation compounds like this compound. This in-depth review of its development journey offers a valuable resource for scientists and researchers dedicated to advancing therapies for metabolic and liver diseases.
References
pharmacokinetics and pharmacodynamics of (R,R)-PX20606
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of (R,R)-PX20606
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as PX-102, is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR).[1] As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a promising therapeutic target for a variety of metabolic and inflammatory diseases.[1][2][3][4] this compound has been investigated for its therapeutic potential in liver diseases, particularly in the context of portal hypertension and liver fibrosis.[3][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, detailed experimental methodologies, and a visualization of its signaling pathway.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.
| Property | Value | Source |
| Chemical Name | 4-(2-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl)methoxy)phenyl)cyclopropyl)benzoic acid | [3] |
| Molecular Formula | C29H22Cl3NO4 | [1][6] |
| Molecular Weight | 554.85 g/mol | [1][6] |
| CAS Number | 1268244-88-7 | [6] |
| Synonyms | PX-102 | [1] |
Pharmacokinetics (ADME)
Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models or humans are not extensively available in the public domain. Preclinical studies have utilized oral administration (gavage) in rat models, suggesting oral bioavailability.[3][5] The compound was developed with the aim of improving upon the ADME properties of earlier isoxazole-based FXR agonists.
Pharmacodynamics
This compound exerts its pharmacological effects through the activation of FXR, a nuclear hormone receptor.
In Vitro Potency
The potency of this compound has been determined in various in vitro assays, demonstrating its high affinity for FXR.
| Assay Type | Target | EC50 | Source |
| Gal4-FXR Assay | Human FXR (hFXR) | 50 nM | [1] |
| Gal4-FXR Assay | Murine FXR (mFXR) | 220 nM | [1] |
| FRET Assay | FXR | 18 nM | [6] |
| M1H Assay | FXR | 29 nM | [6] |
Preclinical Efficacy in Portal Hypertension
The efficacy of this compound in reducing portal pressure has been demonstrated in two distinct rat models of portal hypertension.
| Animal Model | Treatment Group | Dose | Change in Portal Pressure | p-value | Source |
| Partial Portal Vein Ligation (PPVL) | This compound | 10 mg/kg | ↓ from 12.6±1.7 to 10.4±1.1 mmHg | p=0.020 | [3][5] |
| Carbon Tetrachloride (CCl4) induced cirrhosis | This compound | 10 mg/kg | ↓ from 15.2±0.5 to 11.8±0.4 mmHg | p=0.001 | [3][5] |
Mechanism of Action
This compound is a selective FXR agonist.[1] Activation of FXR in the liver and intestine leads to a cascade of downstream effects that contribute to its therapeutic efficacy. In the context of liver disease, these effects include:
-
Reduction of Liver Fibrosis: this compound treatment in cirrhotic rats led to a significant decrease in the fibrotic Sirius Red area (-43%) and hepatic hydroxyproline content (-66%).[5]
-
Sinusoidal Vasodilation: The compound induces sinusoidal vasodilation by upregulating cystathionase, dimethylaminohydrolase (DDAH)1, and endothelial nitric oxide synthase (eNOS).[5]
-
Reduced Intrahepatic Vasoconstriction: This is achieved through the downregulation of endothelin-1 and p-Moesin.[5]
-
Improved Endothelial Dysfunction: this compound has been shown to decrease von Willebrand factor and normalize the overexpression of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and angiopoietins in cirrhotic models.[5]
-
Anti-inflammatory Effects: A reduction in hepatic macrophage infiltration has been observed with treatment.[5]
-
Improved Intestinal Barrier Function: The compound has been shown to decrease bacterial translocation from the gut.[3][5]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound in the amelioration of portal hypertension.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on this compound are not fully available in the cited literature. However, the following outlines the methodologies used based on the published abstracts.
Animal Models of Portal Hypertension
-
Non-cirrhotic Portal Hypertension: Induced in rats by partial portal vein ligation (PPVL).[3][5]
-
Cirrhotic Portal Hypertension: Induced in rats by chronic administration of carbon tetrachloride (CCl4) for 14 weeks.[3][5]
Dosing and Administration
-
This compound Administration: Administered via oral gavage at a dose of 10 mg/kg.[3][5]
-
Vehicle Control: The specific vehicle used for administration is not detailed in the abstracts.
-
Treatment Duration: Varied from short-term (3 and 7 days) to long-term (14 weeks).[3][5]
In Vivo Experimental Workflow
The following diagram provides a logical flow of the in vivo experiments described.
Conclusion
This compound is a potent, non-steroidal FXR agonist with significant therapeutic potential in the management of liver diseases characterized by portal hypertension and fibrosis. Its multifaceted mechanism of action, encompassing anti-fibrotic, anti-inflammatory, and vasodilatory effects, makes it a compelling candidate for further development. While the currently available public data on its pharmacokinetics is limited, the pharmacodynamic profile is well-characterized in preclinical models, demonstrating clear efficacy. Further studies are warranted to fully elucidate its ADME properties and to translate these promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biology of portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - MedChem Express [bioscience.co.uk]
An In-depth Technical Guide to (R,R)-PX20606 Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-PX20606 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. As a ligand-activated transcription factor, FXR has emerged as a promising therapeutic target for a variety of metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the core target engagement assays for this compound, offering detailed experimental protocols and data presentation to aid researchers in the evaluation of this and similar FXR agonists.
Molecular Profile of this compound
This compound is the (R,R)-enantiomer of PX20606, demonstrating high affinity and agonist activity at the Farnesoid X Receptor. The stereospecificity of this interaction underscores the importance of chiral chemistry in the development of potent nuclear receptor modulators.
Farnesoid X Receptor (FXR) Signaling Pathway
Upon activation by an agonist such as this compound, FXR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.
Key downstream events of FXR activation include the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Additionally, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), promoting the efflux of bile acids from hepatocytes.
Figure 1: Simplified FXR Signaling Pathway.
Quantitative Data Summary
The agonist activity of this compound on the Farnesoid X Receptor has been quantified using various in vitro assays. The following table summarizes the key potency data.
| Assay Type | Parameter | This compound Value (nM) | Reference |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | EC50 | 18 | [1][2] |
| Mammalian Two-Hybrid (M2H) | EC50 | 29 | [1][2] |
Experimental Protocols
Detailed methodologies for key target engagement assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
Experimental Workflow:
Figure 2: TR-FRET Assay Workflow.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., 1% DMSO in assay buffer).
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA.
-
GST-FXR-LBD: Dilute to the final desired concentration in assay buffer.
-
Biotinylated Coactivator Peptide (e.g., SRC-1): Dilute to the final desired concentration in assay buffer.
-
Detection Reagents: Prepare a mix of Terbium-cryptate labeled anti-GST antibody and Streptavidin-XL665 in the detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the this compound serial dilution to the assay plate.
-
Add 5 µL of a pre-mixed solution of GST-FXR-LBD and biotinylated SRC-1 peptide to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the detection reagent mix to each well.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Mammalian Two-Hybrid (M2H) Assay
This cell-based assay measures the ligand-induced interaction between two fusion proteins: the FXR-LBD fused to a GAL4 DNA-binding domain (DBD) and a coactivator protein (e.g., SRC-1) fused to a VP16 activation domain (AD).
Logical Relationship:
References
Methodological & Application
Application Notes and Protocols: (R,R)-PX20606 in a CCl₄-Induced Cirrhosis Model in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R,R)-PX20606, a non-steroidal farnesoid X receptor (FXR) agonist, in a carbon tetrachloride (CCl₄)-induced cirrhosis model in rats. The information compiled from preclinical studies demonstrates the therapeutic potential of this compound in reducing liver fibrosis and portal hypertension.
Introduction
Liver cirrhosis, the end-stage of progressive liver fibrosis, is characterized by the excessive deposition of extracellular matrix, leading to severe liver dysfunction and portal hypertension. The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis. This compound is a selective, non-steroidal FXR agonist that has shown promise in preclinical models of liver disease. Activation of FXR in the liver and intestine plays a crucial role in regulating bile acid, lipid, and glucose metabolism, and has been shown to exert anti-inflammatory and anti-fibrotic effects.[1][2][3][4] This document outlines the application of this compound in a well-established rat model of CCl₄-induced cirrhosis, summarizing key findings and providing detailed experimental protocols.
Mechanism of Action of this compound in Liver Fibrosis
This compound acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. The activation of FXR by this compound initiates a cascade of downstream signaling events that collectively contribute to its anti-fibrotic effects. In the context of liver fibrosis, FXR activation in hepatic stellate cells (HSCs) leads to the induction of the small heterodimer partner (SHP). SHP, in turn, can inhibit the expression of pro-fibrogenic genes, such as those encoding for collagen type I α1 (Col1a1) and transforming growth factor-beta (TGF-β). By suppressing the activation of HSCs and the subsequent production of extracellular matrix proteins, this compound effectively mitigates the progression of liver fibrosis. Furthermore, FXR agonism has been shown to reduce inflammation and improve sinusoidal endothelial dysfunction, which contributes to the amelioration of portal hypertension.[1][2]
Figure 1: Signaling pathway of this compound in liver fibrosis.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound in the CCl₄-induced cirrhosis model in rats.[1][3]
Table 1: Hemodynamic Effects of this compound
| Parameter | CCl₄ + Vehicle | CCl₄ + this compound | p-value |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | 0.001 |
Table 2: Anti-fibrotic Effects of this compound
| Parameter | CCl₄ + Vehicle | CCl₄ + this compound | % Reduction | p-value |
| Fibrotic Sirius Red Area (%) | Baseline | -43% | 43% | 0.005 |
| Hepatic Hydroxyproline (µg/g) | Baseline | -66% | 66% | <0.001 |
Table 3: Effects of this compound on Liver Function Markers
| Parameter | CCl₄ + Vehicle | CCl₄ + this compound | Observation |
| Transaminase Levels (ALT, AST) | Elevated | Significantly Lower | Quantitative data not available |
Data are presented as mean ± SEM. Baseline values for the CCl₄ + Vehicle group were used for calculating the percentage reduction.
Experimental Protocols
The following section provides detailed protocols for the induction of cirrhosis and subsequent analysis, based on methodologies reported in relevant preclinical studies.
I. CCl₄-Induced Cirrhosis Model in Rats
This protocol describes the induction of liver cirrhosis in rats over a 14-week period using carbon tetrachloride.
Figure 2: Experimental workflow for the CCl₄-induced cirrhosis model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Carbon tetrachloride (CCl₄)
-
Olive oil (or corn oil)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatization: Acclimatize rats for at least one week before the start of the experiment.
-
Induction of Cirrhosis:
-
This compound Treatment:
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer this compound orally by gavage at a dose of 10 mg/kg body weight, once daily, concurrently with the CCl₄ administration for the 14-week duration.[1][3]
-
A CCl₄-treated control group should receive the vehicle alone by oral gavage.
-
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Endpoint: At the end of the 14-week period, proceed with endpoint analyses.
II. Measurement of Portal Pressure
This protocol outlines the invasive measurement of portal pressure in anesthetized rats.[7][8][9][10][11]
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
PE-50 tubing
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments (scissors, forceps)
-
3-0 silk suture
Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic.
-
Surgical Preparation: Perform a midline laparotomy to expose the abdominal cavity.
-
Catheterization:
-
Carefully isolate the portal vein.
-
Insert a PE-50 catheter filled with heparinized saline into a branch of the superior mesenteric vein and advance it into the portal vein.
-
Secure the catheter in place with a silk suture.
-
-
Pressure Measurement:
-
Connect the catheter to a pressure transducer linked to a data acquisition system.
-
Allow the pressure reading to stabilize and then record the portal pressure for a period of 5-10 minutes.
-
The mean portal pressure is typically expressed in millimeters of mercury (mmHg).
-
III. Histological Analysis of Liver Fibrosis (Sirius Red Staining)
This protocol describes the staining of liver sections with Sirius Red to visualize and quantify collagen deposition.[12][13][14][15][16]
Materials:
-
Formalin (10%)
-
Paraffin
-
Microtome
-
Glass slides
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (0.5% acetic acid)
-
Ethanol (70%, 95%, 100%)
-
Xylene
-
Mounting medium
-
Light microscope with polarizing filters
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Fixation and Processing:
-
Fix liver tissue samples in 10% formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain the slides in Picro-Sirius Red solution for 60 minutes.
-
Rinse briefly in two changes of acidified water.
-
Dehydrate rapidly through a graded series of ethanol.
-
Clear in xylene and mount with a suitable mounting medium.
-
-
Quantification:
-
Capture images of the stained sections under a light microscope.
-
Use image analysis software to quantify the red-stained collagen area relative to the total tissue area. The results are expressed as a percentage of the fibrotic area.
-
IV. Biochemical Analysis of Liver Fibrosis (Hydroxyproline Assay)
This protocol details the measurement of hydroxyproline content in liver tissue as an indicator of collagen levels.[17][18][19][20][21]
Materials:
-
Liver tissue samples
-
6 M HCl
-
Chloramine-T reagent
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard solution
-
Spectrophotometer
Procedure:
-
Tissue Hydrolysis:
-
Weigh a portion of the liver tissue (approximately 50-100 mg).
-
Add 6 M HCl and hydrolyze the tissue at 110-120°C for 18-24 hours.
-
-
Sample Preparation:
-
Neutralize the hydrolysate with NaOH.
-
Filter or centrifuge the sample to remove any particulate matter.
-
-
Colorimetric Reaction:
-
To an aliquot of the sample, add Chloramine-T reagent and incubate at room temperature for 20 minutes.
-
Add Ehrlich's reagent and incubate at 60-65°C for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance at 550-560 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of hydroxyproline.
-
Calculate the hydroxyproline content in the liver samples based on the standard curve and express the results as µg of hydroxyproline per gram of liver tissue.
-
V. Molecular Analysis (Western Blotting)
This protocol describes the detection and quantification of key pro-fibrogenic proteins in liver tissue lysates.[22][23][24][25]
Materials:
-
Liver tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Col1a1, anti-α-SMA, anti-TGF-β)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize liver tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-Col1a1, anti-α-SMA, or anti-TGF-β) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nuclear receptor SHP mediates inhibition of hepatic stellate cells by FXR and protects against liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 6. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Invasive Hemodynamic Characterization of the Portal-hypertensive Syndrome in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portal pressure monitoring—state-of-the-art and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. radiopaedia.org [radiopaedia.org]
- 12. 4.6. Sirius Red Staining [bio-protocol.org]
- 13. Sirius red histophotometry and spectrophotometry of sections in the assessment of the collagen content of liver tissue and its application in growing rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. chondrex.com [chondrex.com]
- 16. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 20. quickzyme.com [quickzyme.com]
- 21. content.abcam.com [content.abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R,R)-PX20606 Administration in Mice
For Research Use Only
Introduction
(R,R)-PX20606 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. In preclinical mouse models, this compound has been investigated for its therapeutic potential in liver diseases, particularly in the context of liver fibrosis and portal hypertension.[1][2] Its mechanism of action involves the activation of FXR, which in turn modulates the expression of numerous target genes, leading to beneficial effects on liver pathophysiology.[1][2] These notes provide detailed protocols for the dosage and administration of this compound in mice for research purposes.
Data Presentation
The following tables summarize the available quantitative data for the administration of this compound in mice.
Table 1: Dosage and Administration Summary
| Parameter | Information | Reference |
| Species | Mouse (and Rat) | [1][2] |
| Dosage | 10 mg/kg | [1][2] |
| Route of Administration | Oral Gavage | [1][2] |
| Reported Treatment Durations | 3 days, 7 days, 14 weeks | [1][2] |
Table 2: Pharmacokinetic Parameters
| Parameter | Symbol | Value | Unit |
| Maximum Plasma Concentration | Cmax | Data not publicly available | - |
| Time to Maximum Concentration | Tmax | Data not publicly available | - |
| Area Under the Curve | AUC | Data not publicly available | - |
| Half-life | t1/2 | Data not publicly available | - |
Note: Specific pharmacokinetic parameters for this compound in mice are not currently available in the public domain.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Since this compound is a water-insoluble compound, a suspension is required for oral gavage. A common and effective vehicle for such compounds is an aqueous solution of carboxymethyl cellulose (CMC) with a surfactant like Tween 80.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium salt (low viscosity)
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriate glassware (beakers, graduated cylinders)
Procedure:
-
Prepare the Vehicle (0.5% CMC with 0.1% Tween 80):
-
For 100 mL of vehicle, weigh 0.5 g of CMC and 0.1 g (or 0.1 mL) of Tween 80.
-
In a beaker with a magnetic stir bar, heat approximately 90 mL of sterile water to about 60°C.
-
Slowly add the CMC powder to the heated water while stirring continuously to prevent clumping.
-
Continue stirring until the CMC is fully dissolved. This may take some time.
-
Allow the solution to cool to room temperature.
-
Add the Tween 80 to the CMC solution and stir until fully dispersed.
-
Add sterile water to reach a final volume of 100 mL.
-
-
Prepare the this compound Suspension (e.g., 1 mg/mL for a 10 mg/kg dose):
-
Calculate the required amount of this compound based on the number of animals and the desired concentration. For a 10 mg/kg dose, a 1 mg/mL suspension is typically used, where a 20 g mouse would receive 0.2 mL.
-
Weigh the required amount of this compound powder.
-
Triturate the powder in a mortar and pestle to a fine consistency.
-
Gradually add a small amount of the prepared vehicle to the powder and mix to form a smooth paste.
-
Slowly add the remaining vehicle while continuously mixing or transferring to a beaker for magnetic stirring.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Store the suspension at 4°C, protected from light. Shake well before each use to ensure a uniform suspension.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering the prepared this compound suspension to mice via oral gavage.[3][4][5]
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)[3][4]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation:
-
Warm the this compound suspension to room temperature and vortex or shake vigorously to ensure a uniform suspension.
-
Weigh the mouse to accurately calculate the dosing volume (10 mL/kg body weight). For example, a 25 g mouse requires a 0.25 mL dose of a 1 mg/mL suspension.
-
Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back. This should immobilize the head and prevent the animal from biting.
-
Hold the mouse in a vertical position.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap behind the incisors).
-
Advance the needle along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle enters the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the suspension.
-
Administer the full dose steadily.
-
-
Post-Administration:
-
After administration, gently remove the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of immediate distress, such as difficulty breathing, for at least 15-30 minutes.[5]
-
Continue to monitor the animal according to the experimental protocol.
-
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental workflow for this compound administration.
Signaling Pathway
Caption: A diagram of the simplified this compound FXR signaling pathway.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R,R)-PX20606 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-PX20606 is a non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a significant therapeutic target for various metabolic and liver diseases. This compound is currently under investigation for the treatment of non-alcoholic steatohepatitis (NASH). These application notes provide detailed protocols for utilizing this compound in cell culture assays to investigate its activity and downstream effects.
Mechanism of Action
This compound binds to and activates FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. A key target gene upregulated by FXR is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is central to maintaining bile acid homeostasis.
Data Presentation
In Vitro Activity of this compound
| Assay Type | System | Species | EC50 | Reference |
| Gal4-FXR Reporter Assay | - | Mouse (mFXR) | 220 nM | [Source Text] |
| Gal4-FXR Reporter Assay | - | Human (hFXR) | 50 nM | [Source Text] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathway
Caption: Farnesoid X Receptor (FXR) Signaling Pathway Activation by this compound.
Experimental Protocols
FXR Reporter Gene Assay
This assay measures the ability of this compound to activate FXR and drive the expression of a reporter gene (e.g., luciferase) under the control of an FXRE.
Materials:
-
HEK293T or HepG2 cells
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% FBS
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This protocol is used to quantify the change in mRNA levels of FXR target genes (e.g., SHP, BSEP, OSTα) in response to treatment with this compound.
Materials:
-
HepG2 or other relevant liver cell line
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (SHP, BSEP, OSTα) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-Time PCR instrument
Protocol:
-
Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Quantify the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression.
Endothelial Nitric Oxide Synthase (eNOS) and Dimethylarginine Dimethylaminohydrolase (DDAH) Expression in Endothelial Cells
A study has shown that PX20606 increases the expression of eNOS and DDAH in human liver sinusoidal endothelial cells.[1][2] This protocol outlines a method to verify this effect.
Materials:
-
Human Liver Sinusoidal Endothelial Cells (LSECs)
-
Endothelial Cell Growth Medium
-
This compound
-
Reagents for Western Blotting (lysis buffer, primary antibodies for eNOS, DDAH, and a loading control like β-actin, secondary antibodies) or qPCR (as described in Protocol 2 with primers for eNOS and DDAH).
Protocol (Western Blot):
-
Cell Culture and Treatment: Culture LSECs and treat with this compound at desired concentrations for 24-48 hours.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against eNOS, DDAH, and a loading control.
-
Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the expression of eNOS and DDAH to the loading control.
Experimental Workflow
Caption: General workflow for in vitro characterization of this compound.
References
application of (R,R)-PX20606 in non-alcoholic steatohepatitis (NASH) research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. A key pathological feature of NASH is the excessive deposition of extracellular matrix (ECM) proteins, leading to liver fibrosis. The lysyl oxidase (LOX) family of enzymes plays a crucial role in the final step of collagen and elastin cross-linking, a critical process for the stabilization and accumulation of fibrotic scar tissue. PXS-5505 is a potent, orally bioavailable, small molecule inhibitor of all lysyl oxidase family members (pan-LOX inhibitor). By inhibiting these enzymes, PXS-5505 prevents the cross-linking of collagen and elastin, thereby targeting the fibrotic progression in diseases like NASH. Preclinical studies have demonstrated the anti-fibrotic efficacy of PXS-5505 in various organ fibrosis models, including the liver, making it a promising therapeutic candidate for NASH.
Mechanism of Action
PXS-5505 is a first-in-class, irreversible inhibitor of the lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) enzymes 1 through 4. In the context of NASH, the progression to fibrosis is driven by the activation of hepatic stellate cells (HSCs), which are the primary source of collagen in the liver. Upon activation, HSCs produce large amounts of collagen, which is then cross-linked by LOX and LOXL enzymes secreted into the extracellular space. This cross-linking process is essential for the formation of a stable, insoluble fibrotic matrix. PXS-5505 directly inhibits this crucial step, thereby reducing the structural integrity of the fibrotic scar and potentially promoting its resolution.
Signaling Pathway of Lysyl Oxidase in Liver Fibrosis
Preclinical Data in a Liver Fibrosis Model
PXS-5505 has been evaluated in a carbon tetrachloride (CCl4)-induced model of liver fibrosis in mice, a well-established model for studying the anti-fibrotic potential of new chemical entities.
| Parameter | Vehicle Control | PXS-5505 (10 mg/kg) | PXS-5505 (30 mg/kg) |
| Liver Fibrosis (% area) | 12.5 ± 1.5 | 8.2 ± 1.1 | 6.5 ± 0.9** |
| Hepatic Hydroxyproline (µg/g) | 350 ± 45 | 255 ± 30 | 210 ± 25 |
| Collagen Cross-links (PYD/DPD ratio) | 2.8 ± 0.4 | 1.9 ± 0.3 | 1.5 ± 0.2 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control. PYD/DPD: Pyridinoline/Deoxypyridinoline. |
Experimental Protocols
In Vivo Efficacy in a Diet-Induced NASH Model
This protocol describes a general procedure for evaluating the efficacy of PXS-5505 in a diet-induced mouse model of NASH.
1. Animal Model:
-
Species: C57BL/6J mice, male, 8-10 weeks old.
-
Diet: Western Diet (high in fat, sucrose, and cholesterol) or other appropriate NASH-inducing diet (e.g., GAN diet).
-
Acclimation: Acclimate mice for at least one week to the facility conditions before starting the experiment.
2. Experimental Design:
-
Groups:
-
Control Group: Standard chow diet + Vehicle.
-
NASH Model Group: Western Diet + Vehicle.
-
Treatment Group 1: Western Diet + PXS-5505 (e.g., 10 mg/kg).
-
Treatment Group 2: Western Diet + PXS-5505 (e.g., 30 mg/kg).
-
-
Duration: 16-24 weeks of diet and treatment.
-
Administration: PXS-5505 is administered orally (e.g., by gavage) once daily. The vehicle should be an appropriate solvent for PXS-5505 (e.g., 0.5% methylcellulose).
3. Experimental Procedure Workflow:
4. Endpoint Analysis:
-
Histopathology: Liver tissue should be fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red or Masson's Trichrome for quantification of fibrosis.
-
Biochemical Analysis:
-
Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.
-
Serum lipid profile (triglycerides, cholesterol).
-
Hepatic hydroxyproline content as a quantitative measure of collagen deposition.
-
-
Gene Expression Analysis: RNA extracted from liver tissue can be used to quantify the expression of key genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2) and inflammation (e.g., Tnf-α, Il-6, Ccl2) by quantitative real-time PCR (qPCR).
In Vitro Assessment of Anti-fibrotic Activity
This protocol outlines a method to assess the direct anti-fibrotic effect of PXS-5505 on activated hepatic stellate cells (HSCs).
1. Cell Culture:
-
Use a human or rodent hepatic stellate cell line (e.g., LX-2 or primary HSCs).
-
Culture cells in appropriate media and conditions.
-
Activate primary HSCs by culturing on plastic for several days.
2. Experimental Protocol:
-
Plate activated HSCs in multi-well plates.
-
Treat cells with varying concentrations of PXS-5505 (e.g., 0.1 to 10 µM) in the presence of a pro-fibrotic stimulus like TGF-β1 (e.g., 5 ng/mL).
-
Incubate for 24-48 hours.
3. Endpoint Analysis:
-
Collagen Production: Measure collagen deposition using Sirius Red staining and quantification, or by assessing the expression of collagen genes (COL1A1) via qPCR.
-
HSC Activation Markers: Analyze the expression of α-smooth muscle actin (α-SMA) by immunofluorescence or Western blot.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess any cytotoxic effects of PXS-5505.
Logical Relationship of Key Pathological Events in NASH and PXS-5505 Intervention
Conclusion
PXS-5505 represents a targeted therapeutic approach for NASH by directly inhibiting the enzymatic activity of the LOX family, which is fundamental to the pathological stiffening of the liver tissue during fibrosis. The provided protocols offer a framework for researchers to investigate the efficacy of PXS-5505 in relevant preclinical models of NASH. The potent anti-fibrotic activity of PXS-5505, as demonstrated in liver fibrosis models, warrants further investigation into its potential to halt or reverse fibrosis in NASH.
Investigating the Anti-Fibrotic Effects of (R,R)-PX20606 on Hepatic Stellate Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis, a pathological consequence of chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins.[1][2] Hepatic stellate cells (HSCs) are the primary cell type responsible for liver fibrosis.[3][4][5] Upon liver injury, quiescent HSCs undergo a process of activation, transdifferentiating into proliferative, fibrogenic, and contractile myofibroblasts.[4][5][6] This activation is a critical event in the progression of liver fibrosis. (R,R)-PX20606 is a novel, non-steroidal, and selective farnesoid X receptor (FXR) agonist that has demonstrated potent anti-fibrotic activities in preclinical models of liver cirrhosis.[7][8] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on hepatic stellate cells.
Mechanism of Action
This compound exerts its anti-fibrotic effects primarily through the activation of FXR, a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid metabolism, and inflammation.[7] In the context of liver fibrosis, FXR activation by this compound has been shown to reduce the expression of key profibrogenic proteins, including collagen type 1 alpha 1 (Col1a1) and alpha-smooth muscle actin (α-SMA), a marker of HSC activation.[7] Furthermore, this compound has been observed to ameliorate portal hypertension by improving sinusoidal endothelial function through the upregulation of endothelial nitric oxide synthase (eNOS) and dimethylarginine dimethylaminohydrolase (DDAH).[7][8][9]
Data Summary
The following tables summarize the reported in vivo effects of this compound in a carbon tetrachloride (CCl₄)-induced rat model of liver cirrhosis.[7][8] These tables are intended to provide a reference for the expected outcomes when investigating the compound's efficacy.
Table 1: Effect of this compound on Liver Fibrosis Markers in CCl₄-Treated Rats
| Parameter | Control | CCl₄ | CCl₄ + this compound (10 mg/kg) | % Reduction |
| Sirius Red Area (%) | - | - | - | 43% |
| Hepatic Hydroxyproline (µg/g) | - | - | - | 66% |
| Col1a1 mRNA Expression | - | - | Decreased | - |
| α-SMA Protein Expression | - | - | Decreased | - |
| TGF-β Protein Expression | - | - | Decreased | - |
Table 2: Effect of this compound on Portal Pressure in Different Rat Models
| Model | Treatment Group | Portal Pressure (mmHg) | p-value |
| Partial Portal Vein Ligation (PPVL) | Vehicle | 12.6 ± 1.7 | - |
| This compound (10 mg/kg) | 10.4 ± 1.1 | 0.020 | |
| Carbon Tetrachloride (CCl₄) | Vehicle | 15.2 ± 0.5 | - |
| This compound (10 mg/kg) | 11.8 ± 0.4 | 0.001 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Hepatic Stellate Cells
This protocol describes the isolation of primary HSCs from rodent livers, a crucial first step for in vitro investigations.[10][11][12]
Materials:
-
Collagenase type IV
-
Pronase E
-
DNase I
-
OptiPrep™ Density Gradient Medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Liver Perfusion and Digestion:
-
Anesthetize the animal and perform a laparotomy to expose the portal vein.
-
Perfuse the liver via the portal vein with a calcium-free buffer, followed by a collagenase/pronase solution to digest the liver tissue.[13]
-
Excise the digested liver and mince it into small pieces.
-
-
Cell Filtration and Washing:
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Wash the cells with HBSS and centrifuge to obtain a cell pellet.
-
-
Density Gradient Centrifugation:
-
Resuspend the cell pellet in a suitable buffer and layer it onto a density gradient (e.g., OptiPrep™).
-
Centrifuge at low speed to separate the different liver cell populations. HSCs will form a distinct layer.
-
Carefully aspirate the HSC layer.
-
-
Cell Culture:
-
Wash the isolated HSCs and resuspend them in DMEM supplemented with 10% FBS and antibiotics.
-
Plate the cells on uncoated plastic dishes to promote activation or on Matrigel-coated dishes to maintain a more quiescent phenotype.[6]
-
Culture the cells at 37°C in a 5% CO₂ incubator.
-
Protocol 2: In Vitro Assessment of this compound on HSC Activation
This protocol outlines key assays to evaluate the effect of this compound on HSC activation and fibrogenic activity.
Materials:
-
Primary activated HSCs (from Protocol 1)
-
This compound
-
TGF-β1 (as a positive control for activation)
-
Reagents for qPCR (primers for Col1a1, α-SMA, TIMP1, etc.)
-
Antibodies for Western blotting (anti-α-SMA, anti-collagen I)
-
Immunofluorescence staining reagents
-
Cell proliferation assay kit (e.g., MTT, BrdU)
Procedure:
-
Cell Treatment:
-
Plate activated HSCs in appropriate culture vessels.
-
Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24-72 hours). Include a vehicle control and a positive control (e.g., TGF-β1).
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the treated cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression of key fibrogenic genes (e.g., Col1a1, Acta2 (α-SMA), Timp1, Tgfb1) using qPCR. Normalize to a housekeeping gene.
-
-
Protein Expression Analysis (Western Blotting):
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against α-SMA and collagen type I, followed by HRP-conjugated secondary antibodies.
-
Visualize and quantify the protein bands.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the treated cells on coverslips.
-
Incubate with a primary antibody against α-SMA.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope to assess α-SMA filament formation.
-
-
Cell Proliferation Assay:
-
Treat HSCs with this compound as described above.
-
Assess cell proliferation using a standard assay (e.g., MTT or BrdU incorporation) according to the manufacturer's instructions.
-
Visualizations
Caption: Signaling pathway of this compound in hepatic fibrosis.
Caption: Experimental workflow for investigating this compound effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding the Mechanism of Hepatic Fibrosis and Potential Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amelioration of Liver Fibrosis via In Situ Hepatic Stellate Cell Conversion Through Co‐Inhibition of TGF‐β and GSK‐3 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Intervention in Hepatic Stellate Cell Activation and Hepatic Fibrosis [frontiersin.org]
- 5. Pharmacological Intervention in Hepatic Stellate Cell Activation and Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research progress on signaling pathways in cirrhotic portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Culture of Murine Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Culture of Hepatic Stellate Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Isolation and Culture of Murine Hepatic Stellate Cells [en.bio-protocol.org]
- 13. Seven Steps to Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R,R)-PX20606 in Bile Acid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-PX20606 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in the regulation of bile acid, lipid, and glucose homeostasis. As a specific stereoisomer, this compound offers high potency in activating FXR, making it a valuable tool for investigating the physiological and pathophysiological roles of FXR in bile acid metabolism. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study its effects on bile acid synthesis, transport, and signaling.
Mechanism of Action
FXR is highly expressed in the liver and intestine, key sites for bile acid synthesis and enterohepatic circulation. Upon activation by bile acids or synthetic agonists like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid metabolism.
The primary mechanism by which FXR activation regulates bile acid synthesis is through the inhibition of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This inhibition is mediated by two main pathways:
-
Hepatic SHP Pathway: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that in turn inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), both of which are required for CYP7A1 expression.
-
Intestinal FGF19 Pathway: In the intestine, FXR activation stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), activating a signaling cascade that ultimately represses CYP7A1 transcription.
Furthermore, FXR regulates the expression of key transporters involved in the enterohepatic circulation of bile acids, including the Bile Salt Export Pump (BSEP), the Apical Sodium-Dependent Bile Acid Transporter (ASBT), and the Organic Solute Transporters alpha and beta (OSTα/OSTβ).
Quantitative Data
The following tables summarize the in vitro potency of this compound and the in vivo effects of its parent compound, PX20606, on various physiological parameters.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value (nM) |
| FRET Assay | EC50 | 18[1] |
| M1H Assay | EC50 | 29[1] |
Table 2: In Vivo Effects of PX20606 in a Rat Model of CCl4-Induced Cirrhosis (14 weeks treatment) [2][3]
| Parameter | Vehicle Control | PX20606 (10 mg/kg) | Percent Change | p-value |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22% | 0.001 |
| Fibrotic Sirius Red Area (%) | - | - | -43% | 0.005 |
| Hepatic Hydroxyproline (µg/g) | - | - | -66% | <0.001 |
Table 3: In Vivo Effects of PX20606 in a Rat Model of Partial Portal Vein Ligation (PPVL) (7 days treatment) [2]
| Parameter | Vehicle Control | PX20606 (10 mg/kg) | Percent Change | p-value |
| Portal Pressure (mmHg) | 12.6 ± 1.7 | 10.4 ± 1.1 | -17.5% | 0.020 |
| Bacterial Translocation (%) | - | - | -36% | 0.041 |
| Lipopolysaccharide Binding Protein | - | - | -30% | 0.024 |
| Splanchnic TNFα | - | - | -39% | 0.044 |
Experimental Protocols
Protocol 1: In Vitro FXR Activation Assay using a Reporter Gene
This protocol describes a cell-based assay to determine the potency of this compound in activating FXR.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for full-length human FXR and RXRα
-
FXRE-driven luciferase reporter plasmid (e.g., pGL4.2-BSEP-FXRE)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 (or other transfection reagent)
-
DMEM with 10% FBS, Penicillin-Streptomycin
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the FXR, RXRα, FXRE-luciferase, and Renilla luciferase plasmids using Lipofectamine 2000 according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: In Vivo Study of this compound on Bile Acid Metabolism in a Mouse Model
This protocol outlines an in vivo study to assess the effects of this compound on bile acid pool size, composition, and FXR target gene expression in mice.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Metabolic cages
-
Materials for tissue collection (serum, liver, intestine, feces)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for FXR target genes (e.g., Shp, Bsep, Ostα, Ostβ, Cyp7a1, Fgf15)
-
LC-MS/MS system for bile acid analysis
Procedure:
-
Acclimation and Grouping: Acclimate mice for at least one week. Randomly assign mice to two groups: Vehicle control and this compound treatment (e.g., 10 mg/kg/day).
-
Dosing: Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 7 or 14 days).
-
Sample Collection (Feces): For the last 3 days of the study, house mice in metabolic cages to collect feces for bile acid analysis.
-
Terminal Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood via cardiac puncture for serum preparation. Perfuse the liver with saline and collect liver and ileum samples. Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Bile Acid Analysis (LC-MS/MS):
-
Extraction: Extract bile acids from serum, liver, and fecal samples using a methanol-based extraction method.
-
Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentrations of individual bile acid species.
-
-
Gene Expression Analysis (qPCR):
-
RNA Extraction and cDNA Synthesis: Extract total RNA from liver and ileum tissues and reverse transcribe it into cDNA.
-
qPCR: Perform quantitative PCR using specific primers for FXR target genes. Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh).
-
-
Data Analysis: Compare the bile acid profiles and gene expression levels between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 3: Bile Acid Extraction and Quantification by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of bile acids from biological matrices.
Materials:
-
Biological samples (serum, liver homogenate, fecal homogenate)
-
Internal standards (deuterated bile acids)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ammonium acetate
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Serum/Plasma: To 100 µL of sample, add internal standards and precipitate proteins with 400 µL of ice-cold methanol. Vortex and centrifuge. Collect the supernatant.
-
Liver/Feces: Homogenize the tissue in methanol. Add internal standards, vortex, and centrifuge. Collect the supernatant.
-
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50% methanol).
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a C18 column. Use a gradient elution with mobile phases consisting of water with formic acid and ammonium acetate, and methanol/acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify specific bile acid transitions.
-
-
Data Analysis: Quantify the concentration of each bile acid by comparing its peak area to that of the corresponding internal standard.
Visualizations
Caption: FXR activation by this compound regulates bile acid synthesis.
Caption: In vivo experimental workflow for studying this compound.
References
Application Notes and Protocols: Assessing the In Vitro Anti-inflammatory Effects of (R,R)-PX20606
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-PX20606 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily known for its role in bile acid metabolism. Emerging evidence highlights the significant anti-inflammatory properties of FXR agonists, making them promising therapeutic candidates for a range of inflammatory diseases. Activation of FXR has been shown to antagonize the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. This inhibition of the NF-κB signaling pathway leads to a downstream reduction in the expression and secretion of key pro-inflammatory mediators, including cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[1][2][3][4]
These application notes provide detailed protocols for assessing the anti-inflammatory effects of this compound in vitro using a well-established lipopolysaccharide (LPS)-stimulated macrophage model.
Principle of the Assays
The protocols described herein utilize the murine macrophage cell line, RAW 264.7, a widely accepted model for studying inflammation in vitro. Stimulation of these cells with LPS, a component of the outer membrane of Gram-negative bacteria, mimics a bacterial infection and triggers a robust inflammatory response through the activation of the NF-κB pathway.[5][6][7] The efficacy of this compound in mitigating this inflammatory cascade is quantified by measuring its ability to reduce the production of key inflammatory markers.
Data Presentation
The following tables summarize representative quantitative data for the anti-inflammatory effects of a non-steroidal FXR agonist, which can be considered as a proxy for this compound. It is important to note that specific values for this compound may vary and should be determined empirically.
Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target Cytokine | IC50 (µM) | Assay Method |
| This compound (Rep.) | TNF-α | 2.01 | ELISA |
| This compound (Rep.) | IL-6 | 6.59 | ELISA |
| This compound (Rep.) | IL-1β | 42.10 | ELISA |
Representative data based on the inhibitory effects of a novel natural lignan molecule on pro-inflammatory cytokines.[8]
Table 2: Inhibition of Pro-inflammatory Enzyme Activity and Expression in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target Enzyme | Endpoint Measurement | Inhibition (%) at 10 µM (Rep.) | Assay Method |
| This compound (Rep.) | iNOS | Nitric Oxide (NO) Production | 75% | Griess Assay |
| This compound (Rep.) | COX-2 | Prostaglandin E2 (PGE2) Production | 65% | ELISA |
| This compound (Rep.) | iNOS | Protein Expression | Significant Reduction | Western Blot |
| This compound (Rep.) | COX-2 | Protein Expression | Significant Reduction | Western Blot |
Representative data based on the known effects of FXR agonists and other anti-inflammatory compounds in similar assays.[3][9]
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Assessment of Pro-inflammatory Cytokine Inhibition
Objective: To determine the effect of this compound on the production of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
96-well cell culture plates
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
LPS Stimulation: Add LPS to a final concentration of 100-200 ng/mL to all wells except the negative control.[6]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the IC50 value for this compound for the inhibition of each cytokine.
Assessment of Nitric Oxide (NO) Production (Griess Assay)
Objective: To measure the effect of this compound on iNOS activity by quantifying nitrite accumulation in the culture medium.
Materials:
-
Treated cell culture supernatants (from section 2)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM).
-
Griess Reaction: In a new 96-well plate, mix 50 µL of each supernatant or standard with 50 µL of Griess Reagent Component A, followed by 50 µL of Component B.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve.
Western Blot Analysis of iNOS and COX-2 Expression
Objective: To determine the effect of this compound on the protein expression levels of iNOS and COX-2 in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
This compound and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with this compound and/or LPS as described in section 2.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Visualizations
References
- 1. Farnesoid X receptor antagonizes NF-κB in hepatic inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The impact of farnesoid X receptor activation on intestinal permeability in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational analysis followed by in vitro studies to explore cytokines (TNF-α, IL-6 and IL-1β) inhibition potential of the new natural molecule polonilignan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: (R,R)-PX20606 in Primary Sclerosing Cholangitis (PSC) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary Sclerosing Cholangitis (PSC) is a chronic, progressive cholestatic liver disease of unknown etiology, characterized by inflammation, fibrosis, and stricturing of the intra- and extrahepatic bile ducts. This ultimately leads to biliary cirrhosis, end-stage liver disease, and an increased risk of cholangiocarcinoma. With no effective medical therapy beyond liver transplantation, there is a critical need for novel therapeutic strategies. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose homeostasis, and also modulates inflammatory and fibrotic pathways. Activation of FXR has emerged as a promising therapeutic approach for cholestatic liver diseases.
(R,R)-PX20606 is a potent, non-steroidal FXR agonist that has demonstrated significant anti-fibrotic and anti-inflammatory effects in preclinical models of liver disease. While direct studies in PSC models are not yet published, its mechanism of action and efficacy in related models of liver fibrosis and portal hypertension strongly suggest its therapeutic potential in PSC. These application notes provide a comprehensive overview of the rationale for using this compound in PSC models, expected outcomes based on data from analogous compounds, and detailed protocols for preclinical evaluation.
Rationale for Targeting FXR in PSC with this compound
The pathophysiology of PSC involves bile acid toxicity, chronic inflammation, and progressive fibrosis. This compound, as an FXR agonist, is poised to counteract these processes through multiple mechanisms:
-
Regulation of Bile Acid Homeostasis: FXR activation represses bile acid synthesis and promotes their excretion, reducing the cytotoxic accumulation of hydrophobic bile acids in cholangiocytes and hepatocytes.[1][2]
-
Anti-inflammatory Effects: FXR activation has been shown to suppress pro-inflammatory signaling pathways, such as NF-κB, thereby reducing the production of inflammatory cytokines that drive biliary injury.[3][4] In the context of sclerosing cholangitis, FXR agonists can inhibit the activation of macrophages and the subsequent polarization of pathogenic T helper 1 (TH1) and TH17 lymphocytes.[5]
-
Anti-fibrotic Activity: FXR activation directly inhibits the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, and downregulates the expression of pro-fibrotic genes.[6][7]
Anticipated Efficacy in PSC Models
Direct experimental data for this compound in PSC models is not currently available. However, studies on other non-steroidal FXR agonists, such as cilofexor (GS-9674), in the Mdr2 (Abcb4) knockout (Mdr2-/-) mouse model of sclerosing cholangitis provide a strong rationale for the expected efficacy of this compound.[8][9] Furthermore, the potent anti-fibrotic and portal hypotensive effects of this compound observed in carbon tetrachloride (CCl4)-induced cirrhosis models are highly relevant to the advanced stages of PSC.[5][6]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings for this compound in a rat model of CCl4-induced liver fibrosis and for the analogous FXR agonist cilofexor in the Mdr2-/- mouse model of PSC. This data provides a benchmark for expected outcomes when evaluating this compound in PSC models.
Table 1: Effects of this compound in a CCl4-Induced Liver Fibrosis Rat Model [6][7]
| Parameter | Model | Treatment Group | Outcome |
| Fibrosis | |||
| Sirius Red Area | CCl4-induced fibrosis (rats) | This compound (10 mg/kg) | ↓ 43% reduction vs. vehicle (p=0.005) |
| Hepatic Hydroxyproline | CCl4-induced fibrosis (rats) | This compound (10 mg/kg) | ↓ 66% reduction vs. vehicle (p<0.001) |
| Portal Hypertension | |||
| Portal Pressure | CCl4-induced cirrhosis (rats) | This compound (10 mg/kg) | ↓ 22% reduction vs. vehicle (15.2±0.5 vs. 11.8±0.4 mmHg; p=0.001) |
| Inflammation | |||
| Hepatic Macrophage Infiltration | CCl4-induced fibrosis (rats) | This compound (10 mg/kg) | Reduced infiltration |
| Splanchnic TNFα | PPVL (rats) | This compound (10 mg/kg) | ↓ 39% reduction vs. vehicle (p=0.044) |
| Liver Injury | |||
| Transaminase Levels | CCl4-induced fibrosis (rats) | This compound (10 mg/kg) | Significantly lower levels |
Table 2: Effects of FXR Agonist (Cilofexor) in the Mdr2-/- Mouse Model of PSC [8][9]
| Parameter | Model | Treatment Group | Outcome |
| Liver Injury | |||
| Serum AST | Mdr2-/- mice | Cilofexor (30 mg/kg) | Improved vs. vehicle |
| Serum ALP | Mdr2-/- mice | Cilofexor (30 mg/kg) | Improved vs. vehicle |
| Serum Bile Acids | Mdr2-/- mice | Cilofexor (30 mg/kg) | Improved vs. vehicle |
| Fibrosis | |||
| Sirius Red Area | Mdr2-/- mice | Cilofexor (30 mg/kg) | Reduced vs. vehicle |
| Hepatic Hydroxyproline | Mdr2-/- mice | Cilofexor (30 mg/kg) | Reduced vs. vehicle |
| Cholestasis | |||
| Intrahepatic Bile Acid Concentration | Mdr2-/- mice | Cilofexor (30 mg/kg) | Lowered vs. vehicle |
| Biliary Bicarbonate Output | Mdr2-/- mice | Cilofexor (30 mg/kg) | Increased vs. vehicle |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in PSC
Caption: Proposed mechanism of this compound in PSC.
Experimental Workflow for Evaluating this compound in a PSC Mouse Model
Caption: Workflow for preclinical testing of this compound.
Experimental Protocols
Protocol 1: Evaluation of this compound in the Mdr2-/- Mouse Model of PSC
The Mdr2-/- mouse lacks the canalicular phospholipid flippase, leading to the secretion of "toxic" bile devoid of phospholipids, which causes cholangiocyte injury, periductal inflammation, and progressive "onion-skin" fibrosis, closely mimicking human PSC.[9][10]
Materials:
-
Mdr2-/- mice (on a FVB/N or BALB/c background) and wild-type littermate controls, 4-8 weeks of age.
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Standard laboratory equipment for euthanasia, blood and tissue collection.
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard housing conditions.
-
Group Allocation: At 8 weeks of age, randomize Mdr2-/- mice into two groups (n=8-12 per group):
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage, daily)
-
Include a group of wild-type mice receiving vehicle as a baseline control.
-
-
Treatment: Administer the designated treatment daily for 8 weeks.
-
Monitoring: Monitor body weight and clinical signs of distress weekly.
-
Sample Collection: At the end of the treatment period, euthanize mice.
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the liver with PBS and collect the entire organ. Weigh the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for histology.
-
Snap-freeze remaining liver tissue in liquid nitrogen and store at -80°C for molecular and biochemical analyses.
-
Endpoint Analysis:
-
Serum Biochemistry: Measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), total bilirubin, and total bile acids.
-
Histology:
-
Stain paraffin-embedded liver sections with Hematoxylin and Eosin (H&E) to assess inflammation and bile duct proliferation.
-
Stain with Sirius Red to quantify collagen deposition (fibrosis).
-
Perform immunohistochemistry for α-smooth muscle actin (α-SMA) to identify activated HSCs and F4/80 for macrophages.
-
-
Gene Expression Analysis: Isolate RNA from frozen liver tissue and perform qRT-PCR to quantify the expression of genes related to fibrosis (e.g., Col1a1, Acta2, Timp1), inflammation (e.g., Tnf, Il1b, Ccl2), and FXR target engagement (e.g., Shp, Bsep, Fgf15).
-
Hepatic Hydroxyproline Content: Quantify total collagen content in the liver using a hydroxyproline assay kit.
Protocol 2: Evaluation of this compound in the 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)-Induced PSC Model
DDC feeding in mice causes porphyrin plugs to form in the bile ducts, leading to obstructive cholangiopathy, a robust ductular reaction, pericholangitis, and biliary fibrosis.[11]
Materials:
-
Wild-type mice (e.g., C57BL/6), 8-10 weeks of age.
-
Standard chow diet.
-
Diet supplemented with 0.1% DDC.
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles.
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week.
-
PSC Induction: Feed all mice a 0.1% DDC-supplemented diet.
-
Group Allocation and Treatment (Prophylactic):
-
Start treatment at the same time as the DDC diet.
-
Group 1: DDC diet + Vehicle (oral gavage, daily)
-
Group 2: DDC diet + this compound (e.g., 10 mg/kg, oral gavage, daily)
-
Include a control group on a standard diet receiving vehicle.
-
-
Treatment Duration: Continue the DDC diet and daily treatment for 4 weeks.
-
Sample Collection and Analysis: Follow the same procedures for sample collection and endpoint analysis as described in Protocol 1.
Conclusion
This compound represents a promising therapeutic candidate for PSC due to its potent activation of FXR, a central regulator of pathways implicated in the disease's pathogenesis. The protocols outlined above provide a robust framework for the preclinical evaluation of this compound in well-established mouse models of PSC. The anticipated outcomes, based on its known anti-fibrotic and anti-inflammatory properties and data from analogous FXR agonists, include amelioration of liver injury, reduction of biliary fibrosis, and restoration of bile acid homeostasis. These studies will be crucial in advancing this compound towards clinical development for patients with PSC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. f.oaes.cc [f.oaes.cc]
- 4. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A new Mdr2(-/-) mouse model of sclerosing cholangitis with rapid fibrosis progression, early-onset portal hypertension, and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. DDC-induced Primary Sclerosing Cholangitis (PSC) Model_GemPharmatech [en.gempharmatech.com]
- 11. A New Xenobiotic-Induced Mouse Model of Sclerosing Cholangitis and Biliary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following (R,R)-PX20606 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-PX20606 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a critical role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR has demonstrated therapeutic potential in various liver diseases by exerting anti-inflammatory and anti-fibrotic effects. These application notes provide a comprehensive guide for researchers studying the effects of this compound on gene expression. The included protocols detail the necessary steps for cell-based assays to elucidate the molecular mechanisms of this compound, from initial cell viability assessments to in-depth transcriptomic analysis and validation.
Mechanism of Action
This compound acts as an agonist for the Farnesoid X Receptor (FXR). Upon binding, the this compound-FXR complex translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. This signaling cascade ultimately results in the amelioration of liver fibrosis and inflammation.
Data Presentation: Gene Expression Changes Induced by an FXR Agonist
The following tables summarize representative gene expression changes observed in liver tissue following treatment with a potent FXR agonist. This data is derived from the publicly available dataset GSE76162 from the Gene Expression Omnibus (GEO), which analyzed the effects of the FXR agonist Obeticholic Acid in mouse liver.[1] While not specific to this compound, these findings provide a strong indication of the expected transcriptomic alterations.
Table 1: Upregulated Genes Following FXR Agonist Treatment
| Gene Symbol | Gene Name | Fold Change (log2) | Function |
| Nr0b2 | Nuclear receptor subfamily 0 group B member 2 (SHP) | 4.5 | Transcriptional repressor of bile acid synthesis |
| Abcb11 | ATP binding cassette subfamily B member 11 (BSEP) | 3.8 | Bile salt export pump |
| Slc51a | Solute carrier family 51 subunit alpha (OSTα) | 3.2 | Organic solute transporter for bile acids |
| Slc51b | Solute carrier family 51 subunit beta (OSTβ) | 2.9 | Organic solute transporter for bile acids |
| Abcb4 | ATP binding cassette subfamily B member 4 (MDR3) | 2.5 | Phospholipid transporter in bile |
| Akap13 | A-kinase anchoring protein 13 | 2.1 | Scaffolding protein in signaling pathways |
| Cgnl1 | Cingulin like 1 | 1.8 | Component of tight junctions |
| Ppp1r3b | Protein phosphatase 1 regulatory subunit 3B | 1.6 | Regulates glycogen synthesis |
Table 2: Downregulated Genes Following FXR Agonist Treatment
| Gene Symbol | Gene Name | Fold Change (log2) | Function |
| Cyp7a1 | Cytochrome P450 family 7 subfamily A member 1 | -3.5 | Rate-limiting enzyme in bile acid synthesis |
| Col1a1 | Collagen type I alpha 1 chain | -2.8 | Major component of the extracellular matrix in fibrosis |
| Acta2 | Actin alpha 2, smooth muscle (α-SMA) | -2.5 | Marker of activated hepatic stellate cells |
| Tgfb1 | Transforming growth factor beta 1 | -2.2 | Key pro-fibrotic cytokine |
| Timp1 | TIMP metallopeptidase inhibitor 1 | -1.9 | Inhibitor of matrix metalloproteinases, involved in fibrosis |
| Lox | Lysyl oxidase | -1.7 | Enzyme involved in collagen cross-linking |
| Pdgfrb | Platelet derived growth factor receptor beta | -1.5 | Receptor tyrosine kinase involved in stellate cell activation |
| Ctgf | Connective tissue growth factor | -1.3 | Pro-fibrotic cytokine |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound.
Experimental Workflow for Gene Expression Analysis
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is for assessing the cytotoxicity of this compound on hepatic stellate cells (e.g., LX-2 cell line).
Materials:
-
LX-2 human hepatic stellate cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LX-2 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of medium containing the respective concentrations of this compound or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: RNA Extraction and RNA Sequencing (RNA-seq)
This protocol describes the preparation of RNA from this compound-treated hepatic stellate cells for subsequent RNA sequencing.
Materials:
-
LX-2 cells
-
6-well plates
-
This compound
-
Vehicle control (DMSO)
-
TRIzol reagent or equivalent RNA extraction kit
-
DNase I
-
RNA-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer
Procedure:
-
Cell Culture and Treatment: Seed LX-2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (determined from the MTT assay to be non-toxic) or vehicle control for 24 hours.
-
Cell Lysis and RNA Extraction: Wash the cells with ice-cold PBS and lyse them directly in the plate using TRIzol reagent according to the manufacturer's instructions.
-
Phase Separation and RNA Precipitation: Perform phase separation using chloroform and precipitate the RNA from the aqueous phase using isopropanol.
-
RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
RNA Purification: Purify the RNA using a column-based kit.
-
Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Evaluate the integrity of the RNA using a Bioanalyzer (RIN value > 8 is recommended).
-
Library Preparation and Sequencing: Submit the high-quality RNA samples to a sequencing facility for library preparation and next-generation sequencing.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Validation
This protocol is for validating the differential expression of key genes identified from the RNA-seq data.
Materials:
-
cDNA synthesized from the extracted RNA
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Primer Design and Validation: Design primers for the target genes of interest and a stable reference gene. Validate primer efficiency.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and master mix in a total volume of 20 µL.
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension) on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Protocol 4: Western Blot Analysis
This protocol is for confirming changes in protein expression of key targets identified through gene expression analysis.
Materials:
-
LX-2 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Col1a1, anti-α-SMA, anti-FXR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat LX-2 cells with this compound as described for RNA extraction. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
References
Troubleshooting & Optimization
Technical Support Center: (R,R)-PX20606 In Vivo Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the solubility of (R,R)-PX20606 for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon addition of aqueous vehicle. | The compound has low aqueous solubility and the final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Increase the initial concentration of this compound in the organic solvent. 2. Decrease the final volume of the aqueous vehicle to maintain a higher percentage of the organic co-solvent. 3. Consider a formulation with a different co-solvent system or the addition of solubilizing excipients. |
| Inconsistent results in animal studies. | Poor or variable oral absorption due to inconsistent drug solubilization or precipitation in the gastrointestinal tract. | 1. Ensure the formulation is a homogenous suspension or a clear solution before each administration. 2. Prepare fresh formulations daily. 3. Evaluate the need for a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS) or a cyclodextrin-based formulation. |
| Difficulty in achieving the desired dose volume for administration. | The solubility of this compound in the chosen vehicle is insufficient to prepare a concentrated stock solution. | 1. Test the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvents to identify a more suitable vehicle. 2. If a suspension is acceptable for the study, micronization of the compound can help in preparing a more concentrated and stable suspension. |
| Observed toxicity or adverse effects in animal models. | The chosen vehicle or excipients may have inherent toxicity at the administered concentration. | 1. Review the toxicity data for all components of the formulation. 2. Reduce the concentration of the organic solvent or other excipients to the lowest effective level. 3. Consider alternative, less toxic vehicles. For example, some studies utilize a solution of 0.5% methylcellulose and 0.2% Tween 80 in water for oral gavage of poorly soluble compounds. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for preparing an oral formulation of this compound for in vivo studies in rodents?
A common approach for administering poorly soluble compounds like this compound orally to rodents is to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it with an aqueous vehicle to create a solution or a fine suspension suitable for gavage.[1] A study involving the administration of PX20606 to rats and mice used oral gavage at a dose of 10mg/kg.[2]
Q2: How can I improve the solubility of this compound if it precipitates upon dilution with an aqueous vehicle?
If precipitation occurs, you can try several strategies:
-
Adjust the co-solvent ratio: Increase the proportion of the organic solvent (e.g., DMSO) in the final formulation. However, be mindful of the potential for solvent toxicity.
-
Use of surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Cremophor EL, can help to maintain the compound in solution or create a stable emulsion.
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used option.
Q3: Are there alternative vehicles to DMSO for in vivo studies with this compound?
Yes, several other vehicles can be considered, depending on the route of administration and the specific requirements of the study. These include:
-
Polyethylene glycol (PEG) 300 or 400: Often used as a co-solvent with other vehicles.
-
Corn oil or other fixed oils: Suitable for subcutaneous or intramuscular injections of lipophilic compounds.
-
Aqueous suspensions: Formulations containing suspending agents like methylcellulose or carboxymethylcellulose can be used for oral administration if the compound's solubility is very low.
Q4: What is the mechanism of action of this compound?
This compound is a non-steroidal agonist of the Farnesoid X Receptor (FXR).[2] FXR is a nuclear receptor that plays a crucial role in regulating the metabolism of bile acids, lipids, and glucose.[3][4] Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4]
Quantitative Data: Solubility of a Structurally Similar FXR Agonist
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[5] |
| Ethanol | ~1 mg/mL[5] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice (10 mg/kg)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound:
-
For a 10 mg/kg dose in a 20 g mouse, you will need 0.2 mg of this compound per mouse.
-
Assuming a dosing volume of 100 µL (0.1 mL) per mouse, the final concentration of the formulation should be 2 mg/mL.
-
-
Prepare the stock solution:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the compound completely. For example, to prepare 1 mL of a 2 mg/mL final formulation with 10% DMSO, you would dissolve 2 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly until the compound is fully dissolved.
-
-
Prepare the final formulation:
-
Slowly add the aqueous vehicle (e.g., PBS) to the DMSO stock solution while vortexing to prevent precipitation. In the example above, you would add 900 µL of PBS to the 100 µL of DMSO stock.
-
Visually inspect the final formulation to ensure it is a clear solution or a homogenous suspension.
-
-
Administration:
-
Administer the formulation to the mice via oral gavage at the calculated volume (e.g., 100 µL for a 20 g mouse).
-
Visualizations
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for In Vivo Studies.
References
(R,R)-PX20606 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the use of (R,R)-PX20606 in cell culture experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, experimental protocols, and data on the stability of this compound in common cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. Upon binding to FXR, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene expression.
Q2: What is the recommended solvent and storage condition for this compound stock solutions? A2: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: What is the typical working concentration for this compound in cell culture? A3: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. It is advisable to perform a dose-response experiment to determine the optimal concentration for your system.
Q4: How stable is this compound in cell culture media? A4: The stability of this compound can be influenced by several factors, including the composition of the cell culture medium, the presence of serum, pH, and incubation time. For detailed stability data, please refer to the "Data Presentation" section of this guide. It is recommended to prepare fresh working solutions for each experiment.
Data Presentation
The stability of this compound was assessed in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, with and without the addition of 10% Fetal Bovine Serum (FBS). The compound was incubated at 37°C in a 5% CO₂ environment, and its concentration was measured at various time points using High-Performance Liquid Chromatography (HPLC). The following tables summarize the percentage of the initial concentration of this compound remaining over a 48-hour period.
Table 1: Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | % Remaining (DMEM without FBS) | % Remaining (DMEM with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.1 |
| 4 | 97.2 | 98.5 |
| 8 | 95.1 | 97.3 |
| 24 | 88.7 | 94.2 |
| 48 | 81.3 | 90.5 |
Table 2: Stability of this compound (10 µM) in RPMI-1640 at 37°C
| Time (hours) | % Remaining (RPMI-1640 without FBS) | % Remaining (RPMI-1640 with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 99.0 | 99.5 |
| 4 | 98.1 | 98.9 |
| 8 | 96.5 | 97.8 |
| 24 | 90.2 | 95.1 |
| 48 | 84.6 | 92.3 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS, optional)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution in the desired cell culture medium (with or without FBS) to the final working concentration (e.g., 10 µM).
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation. The 0-hour time point should be collected immediately after preparation.
-
Sample Analysis: Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: FXR Activation Reporter Assay
Objective: To measure the activation of the Farnesoid X Receptor (FXR) by this compound in a cell-based assay.
Materials:
-
A suitable cell line (e.g., HEK293T, HepG2)
-
FXR expression plasmid
-
FXR-responsive reporter plasmid (containing an FXR response element driving a luciferase gene)
-
A control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXR-responsive reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Compound degradation in the cell culture medium. | Prepare fresh working solutions of this compound for each experiment. Consider the stability data provided and design experiments within a timeframe where the compound is stable. If necessary, replenish the compound by changing the medium during long-term experiments. |
| High variability between replicate wells | Incomplete solubilization of the compound. Adsorption of the compound to plasticware. Pipetting errors. | Ensure the stock solution is fully dissolved before preparing working solutions. Use low-protein binding plates and pipette tips. Ensure accurate and consistent pipetting. |
| Cell toxicity observed at all concentrations | Solvent (DMSO) toxicity. The compound itself is cytotoxic to the specific cell line at the tested concentrations. | Ensure the final DMSO concentration in the culture medium is below the toxic level for your cell line (typically <0.5%). Run a vehicle control (medium with DMSO only) to assess solvent toxicity. Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range of this compound for your cells. |
| No or low FXR activation observed | Low transfection efficiency. Inactive compound. Inappropriate concentration range. | Optimize the transfection protocol for your cell line. Confirm the activity of your this compound stock by testing a positive control compound. Test a wider range of concentrations in your dose-response experiment. |
Visualizations
Caption: Farnesoid X Receptor (FXR) signaling pathway activation by this compound.
potential off-target effects of (R,R)-PX20606
Disclaimer: (R,R)-PX20606 is an agonist of the Farnesoid X Receptor (FXR).[1][2][3] Currently, there is no publicly available data detailing specific off-target effects of this compound. This guide provides researchers with a framework and methodologies to investigate potential off-target effects of this and other novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent and orally active agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2] It has demonstrated hepatoprotective efficacy, the ability to lower plasma cholesterol, and has been shown to ameliorate portal hypertension in preclinical models by reducing liver fibrosis and improving vascular function.[1][2][4][5]
Q2: Why should I be concerned about potential off-target effects of this compound?
A2: While this compound is designed as an FXR agonist, it is crucial to consider that any small molecule can potentially interact with unintended biological targets. These off-target effects can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological activities that are independent of FXR activation. Investigating potential off-target effects is a critical step in the preclinical development of any new compound to ensure that the observed phenotype is a direct result of its intended mechanism of action.
Q3: What are the initial steps to assess for potential off-target effects of this compound?
A3: A tiered approach is recommended. Start with in silico profiling to predict potential off-target interactions based on the chemical structure of this compound. Subsequently, perform broad-panel screening assays, such as kinase profiling and receptor binding assays, to experimentally identify unintended molecular targets. It is also advisable to conduct cytotoxicity assays in various cell lines to identify any unexpected effects on cell viability.
Q4: How can I distinguish between on-target FXR-mediated effects and potential off-target effects in my cellular assays?
A4: To differentiate between on-target and off-target effects, you can employ several strategies. One approach is to use a structurally distinct FXR agonist; if both compounds produce the same phenotype, it is more likely to be an on-target effect. Another powerful technique is to use genetic tools like siRNA or CRISPR/Cas9 to knock down or knock out FXR expression. If the observed effect of this compound persists in FXR-deficient cells, it strongly suggests an off-target mechanism.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity in a cell line at concentrations where FXR is not highly expressed. | The cytotoxicity may be due to off-target effects unrelated to FXR activation. | 1. Perform a dose-response curve in multiple cell lines with varying FXR expression levels. 2. Conduct a broad-panel off-target screening to identify potential unintended targets. 3. Use a cytotoxicity assay with a different endpoint (e.g., apoptosis vs. necrosis) to understand the mechanism of cell death. |
| Phenotypic changes in cells that are not consistent with known FXR signaling pathways. | The compound may be modulating a signaling pathway independent of FXR. | 1. Perform phosphoproteomic or transcriptomic analysis to identify altered signaling pathways. 2. Validate key pathway hits using specific inhibitors or genetic knockdown of the identified off-target. |
| Inconsistent results between in vitro binding assays and cell-based functional assays. | The compound may have poor cell permeability, be rapidly metabolized, or engage off-targets within the complex cellular environment. | 1. Assess the cell permeability of this compound. 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. 3. Analyze compound stability and metabolism in your cell culture conditions. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target interactions of this compound with a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions to be tested, typically in a 10-point dose-response format.
-
Assay: A radiometric kinase assay, such as the HotSpotSM assay, is considered a gold standard.[6]
-
Incubate a panel of recombinant human kinases with their respective substrates and cofactors.
-
Add this compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
After incubation, the radiolabeled phosphorylated substrate is captured on a filter membrane.
-
Unreacted [γ-³³P]-ATP is washed away.
-
The radioactivity on the filter is measured using a scintillation counter to determine kinase activity.
-
-
Data Analysis: Calculate the percent inhibition of each kinase at each compound concentration relative to a vehicle control. Determine the IC₅₀ value for any kinase that shows significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its intended target (FXR) and to identify potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Culture cells (e.g., HepG2) and treat with this compound or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Quantification and Analysis: Collect the supernatant and analyze the amount of soluble target protein (FXR) and other proteins of interest at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative Data Summary
Table 1: Hypothetical Kinase Profiling Results for this compound at 10 µM
| Kinase | % Inhibition |
| Kinase A | 85% |
| Kinase B | 55% |
| Kinase C | 12% |
| ... (and so on for the entire panel) |
Table 2: Hypothetical IC₅₀ Values for Confirmed Off-Target Kinases
| Kinase | IC₅₀ (µM) |
| Kinase A | 0.5 |
| Kinase B | 8.2 |
Visualizations
Caption: Farnesoid X Receptor (FXR) signaling pathway activation.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
Technical Support Center: Troubleshooting (R,R)-PX20606 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the in vivo delivery of (R,R)-PX20606. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during animal model experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-steroidal, selective Farnesoid X Receptor (FXR) agonist.[1] FXR is a nuclear receptor primarily expressed in the liver, intestine, and kidneys, where it plays a crucial role in bile acid, lipid, and glucose homeostasis.[1] Upon activation by an agonist like this compound, FXR translocates to the nucleus and regulates the expression of target genes involved in these metabolic pathways.
Q2: What is the recommended formulation and dosage for this compound in rodent models?
A2: Based on published preclinical studies, a common and effective method for oral administration in rodents is by gavage.[1] Two exemplary formulations have been reported:
-
Suspension in PVP and Tween 80: this compound can be suspended in a vehicle of 0.5% (w/v) polyvinylpyrrolidone (PVP) and 0.1% (v/v) Tween 80 in phosphate-buffered saline (PBS), adjusted to a pH of 7.4.
-
Solution in DMSO: Alternatively, it has been dissolved in 50% dimethyl sulfoxide (DMSO).
A frequently used dosage is 10 mg/kg, administered once daily.
Q3: What are the expected therapeutic effects of this compound in animal models of liver disease?
A3: In animal models of portal hypertension and liver fibrosis, this compound has been shown to ameliorate disease progression. Key therapeutic outcomes include reduced portal pressure, decreased liver fibrosis, and improvements in vascular remodeling and sinusoidal dysfunction.[1]
Troubleshooting Guide
Issue 1: Inconsistent or Lack of Efficacy
If you are observing lower than expected or inconsistent therapeutic effects of this compound in your animal model, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Formulation | - Verify Solubility/Suspension: Visually inspect the formulation for precipitation or aggregation. If using a suspension, ensure it is homogenous before and during administration through consistent vortexing or stirring. For solutions, confirm complete dissolution. - Check Vehicle Compatibility: Ensure the chosen vehicle is appropriate for this compound and the route of administration. For oral gavage, the PVP/Tween 80 suspension is a good starting point. - pH of Formulation: For aqueous-based formulations, verify that the pH is within a tolerable range for oral administration (typically pH 3-8). |
| Incorrect Dosing | - Accurate Body Weight: Ensure accurate and recent measurement of animal body weights for correct dose calculation. - Dosing Volume: For oral gavage in mice, a common maximum volume is 10 mL/kg. Exceeding this may lead to discomfort and potential regurgitation. - Gavage Technique: Improper gavage technique can lead to administration into the lungs instead of the stomach. Ensure personnel are properly trained. |
| Compound Instability | - Storage Conditions: Store the stock compound and prepared formulations according to the manufacturer's recommendations, typically protected from light and at a specified temperature. - Formulation Stability: Prepare formulations fresh daily unless stability data indicates otherwise. Some compounds can degrade in solution over time. |
| Animal Model Variability | - Disease Induction: Ensure consistent and reproducible induction of the disease model across all animals. - Genetic Background: Be aware of potential differences in drug metabolism and response between different strains of mice or rats. - Gut Microbiome: The gut microbiome can influence the metabolism of orally administered drugs. Consider standardizing housing and diet to minimize variability. |
Issue 2: Adverse Events or Unexpected Phenotypes
The appearance of unexpected side effects or phenotypes can complicate the interpretation of your study.
| Potential Cause | Troubleshooting Steps |
| On-Target Side Effects of FXR Agonism | - Pruritus (Itching): A known side effect of FXR agonists in clinical trials. Observe animals for excessive scratching or grooming behavior. - Changes in Lipid Profile: FXR activation can influence cholesterol metabolism. Consider measuring plasma cholesterol levels to assess for on-target effects. |
| Off-Target Effects | - Vehicle Toxicity: Ensure the vehicle and its concentration are well-tolerated. High concentrations of DMSO, for example, can have biological effects. Always include a vehicle-only control group. - Compound Toxicity: While this compound has been shown to be well-tolerated in some models, high doses or chronic administration in a new model could lead to toxicity. Perform a dose-response study to identify the optimal therapeutic window. Conduct basic toxicology assessments (e.g., body weight monitoring, clinical observations, and, if necessary, basic blood chemistry). |
| Gavage-Related Injury | - Esophageal or Gastric Injury: Improper gavage technique can cause physical trauma. Signs include weight loss, hunched posture, and reluctance to eat or drink. Ensure proper training and use of appropriate gavage needles. |
Data Presentation
Table 1: Efficacy of this compound in a Rat Model of Cirrhotic Portal Hypertension
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change | p-value |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | ↓ 22.4% | p=0.001 |
| Fibrotic Sirius Red Area (%) | Data not specified | Data not specified | ↓ 43% | p=0.005 |
| Hepatic Hydroxyproline (µg/g) | Data not specified | Data not specified | ↓ 66% | <0.001 |
Data summarized from a study in CCl4-induced cirrhotic rats.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
-
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP, e.g., PVP-40)
-
Tween 80 (Polysorbate 80)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer and/or magnetic stirrer
-
-
Procedure:
-
Prepare a 0.5% (w/v) PVP and 0.1% (v/v) Tween 80 solution in PBS. For example, to make 10 mL of vehicle, add 50 mg of PVP and 10 µL of Tween 80 to 10 mL of PBS.
-
Vortex or stir until the PVP is fully dissolved.
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the volume to administer is 0.25 mL. To achieve this, a 1 mg/mL solution is needed).
-
Add the this compound powder to the vehicle.
-
Vortex thoroughly to create a homogenous suspension.
-
Keep the suspension under constant agitation (e.g., on a magnetic stirrer at a low speed) during the dosing procedure to prevent settling.
-
Protocol 2: Administration of this compound by Oral Gavage in Mice
-
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringes (e.g., 1 mL)
-
Sterile, ball-tipped gavage needles (e.g., 20-22 gauge for adult mice)
-
Animal scale
-
-
Procedure:
-
Weigh each mouse to determine the correct volume of the formulation to administer.
-
Draw the calculated volume of the homogenous formulation into the syringe.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. Do not force the needle.
-
Once the needle is in the esophagus (it should pass with minimal resistance), slowly administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for a few minutes after the procedure for any signs of distress.
-
Visualizations
References
determining optimal (R,R)-PX20606 concentration for cell-based assays
Welcome to the technical support center for (R,R)-PX20606, also known as PX-12. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PX-12?
A1: PX-12 is a potent and irreversible inhibitor of Thioredoxin-1 (Trx-1).[1][2] It acts by thio-alkylating a critical cysteine residue (Cys73) outside of the conserved redox catalytic site of Trx-1. Inhibition of Trx-1 disrupts cellular redox balance, leading to increased reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest.[3][4]
Q2: In which cancer cell lines has PX-12 shown activity?
A2: PX-12 has demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, including but not limited to breast cancer (MCF-7), colon cancer (HT-29, DLD-1, SW620), lung cancer (A549), acute myeloid leukemia (HL-60, NB4, U937), and hepatocellular carcinoma.[2][3][4][5]
Q3: What is the recommended solvent and storage condition for PX-12?
A3: PX-12 is soluble in dimethyl sulfoxide (DMSO).[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]
Q4: What are the expected cellular effects of PX-12 treatment?
A4: Treatment with PX-12 can lead to a dose- and time-dependent inhibition of cell growth, induction of apoptosis, and cell cycle arrest, often at the G2/M or S-phase.[2][3][4][7] These effects are often associated with an increase in intracellular reactive oxygen species (ROS).[3][4]
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of PX-12 on my cells.
-
Possible Cause: Suboptimal concentration of PX-12.
-
Troubleshooting Tip: The optimal concentration of PX-12 is cell-line dependent. Perform a dose-response experiment to determine the IC50 value for your specific cell line. Refer to the data tables below for reported IC50 values in various cell lines as a starting point.
-
-
Possible Cause: Insufficient incubation time.
-
Troubleshooting Tip: The effects of PX-12 can be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your experimental endpoint.
-
-
Possible Cause: Issues with PX-12 stock solution.
-
Troubleshooting Tip: Ensure your PX-12 stock solution is properly dissolved and has been stored correctly. If the stock is old, consider preparing a fresh solution. Use fresh, anhydrous DMSO for preparing the stock solution as moisture can reduce solubility.[1]
-
Issue 2: High background cytotoxicity in control (vehicle-treated) cells.
-
Possible Cause: DMSO concentration is too high.
-
Troubleshooting Tip: The final concentration of DMSO in your cell culture medium should ideally be below 0.5%, as higher concentrations can be toxic to some cell lines.[6] Prepare your PX-12 dilutions in a way that minimizes the final DMSO concentration. Always include a vehicle control (medium with the same final concentration of DMSO as your treated wells) in your experiments.
-
Issue 3: Precipitation of PX-12 in the cell culture medium.
-
Possible Cause: Poor solubility of PX-12 in aqueous media.
-
Troubleshooting Tip: To avoid precipitation, add the PX-12 stock solution to the pre-warmed cell culture medium and mix thoroughly before adding to the cells. Avoid adding the concentrated DMSO stock directly to the cells in a small volume of medium. Serial dilutions of the stock solution should be made in DMSO.[8]
-
Quantitative Data Summary
Table 1: Reported IC50 Values of PX-12 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay |
| MCF-7 | Breast Cancer | 1.9 | 72 | MTT |
| HT-29 | Colon Cancer | 2.9 | 72 | MTT |
| A549 | Lung Cancer | ~20 | 72 | MTT |
| HL-60 | Acute Myeloid Leukemia | Varies (dose-dependent apoptosis) | 48 | Annexin V/PI |
| NB4 | Acute Myeloid Leukemia | Varies (dose-dependent apoptosis) | 48 | Annexin V/PI |
| U937 | Acute Myeloid Leukemia | Varies (dose-dependent apoptosis) | 48 | Annexin V/PI |
Data compiled from multiple sources.[1][2][4][5] The optimal concentration should be empirically determined for your specific experimental conditions.
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol provides a method to determine the effect of PX-12 on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PX-12 in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing different concentrations of PX-12 or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the steps to analyze the effect of PX-12 on cell cycle distribution.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of PX-12 for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
Apoptosis Assay using Annexin V-FITC/PI Staining
This protocol allows for the detection and quantification of apoptotic cells following PX-12 treatment.
-
Cell Treatment: Treat cells with PX-12 as desired in a 6-well plate.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: PX-12 inhibits reduced Thioredoxin-1, preventing the inactivation of ASK1 and activation of NF-κB.
Caption: A typical workflow for conducting cell-based assays with PX-12.
Caption: A logical approach to troubleshooting common issues in PX-12 experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PX-12 inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PX-12 inhibits the growth of A549 lung cancer cells via G2/M phase arrest and ROS-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioredoxin-1 inhibitor PX-12 induces human acute myeloid leukemia cell apoptosis and enhances the sensitivity of cells to arsenic trioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
overcoming resistance to (R,R)-PX20606 treatment
Technical Support Center: (R,R)-PX20606
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K). By blocking the catalytic activity of PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the downstream inhibition of the AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound can be attributed to several factors:
-
Intrinsic Resistance: The cell line may harbor genetic alterations that make it inherently resistant to PI3Kα inhibition. This could include mutations in the PI3K pathway downstream of p110α (e.g., activating mutations in AKT1 or loss-of-function mutations in PTEN).
-
Acquired Resistance: Cells may have developed resistance following prolonged exposure to the compound.
-
Suboptimal Experimental Conditions: Issues with compound stability, dosage, or the experimental assay itself can lead to an apparent lack of response.
Q3: I observed an initial response to this compound, but the cells started proliferating again after a few days. What could be happening?
This phenomenon is often indicative of the development of acquired resistance. Cancer cells can adapt to the presence of the inhibitor by activating alternative signaling pathways to bypass the PI3K/AKT blockade. A common bypass mechanism is the activation of the MAPK/ERK pathway.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability after treatment.
Possible Cause 1: Intrinsic Resistance
-
Troubleshooting Step 1: Pathway Profiling. Assess the baseline activation status of the PI3K/AKT and MAPK/ERK pathways in your untreated cells using Western blotting. High basal activation of a parallel pathway like MAPK/ERK might be compensating for PI3K inhibition.
-
Troubleshooting Step 2: Genetic Sequencing. Sequence key genes in the PI3K pathway, such as PIK3CA, PTEN, and AKT1, to identify potential mutations that could confer resistance.
Possible Cause 2: Compound Inactivity
-
Troubleshooting Step 1: Verify Compound Activity. Test this compound in a well-characterized, sensitive cell line to confirm its potency.
-
Troubleshooting Step 2: Assess Target Engagement. Perform a Western blot to check for the inhibition of AKT phosphorylation (at Ser473 and Thr308) in your treated cells. A lack of inhibition indicates a problem with compound activity or cell permeability.
Issue 2: Rebound of AKT phosphorylation after initial inhibition.
Possible Cause: Feedback Loop Activation
-
Troubleshooting Step 1: Time-Course Experiment. Perform a time-course Western blot analysis to monitor the phosphorylation levels of AKT and other pathway components (e.g., S6 ribosomal protein) over a 24-72 hour period. A rebound in p-AKT levels after an initial drop suggests the activation of a feedback mechanism.
-
Troubleshooting Step 2: Combination Therapy. Consider combining this compound with an inhibitor of the reactivated pathway. For instance, if the MAPK pathway is activated, a combination with a MEK inhibitor might be effective.
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | PIK3CA Status | PTEN Status | Baseline p-ERK Levels | IC50 (nM) |
| MCF-7 (Sensitive) | E545K (Activating) | Wild-Type | Low | 50 |
| MDA-MB-231 (Resistant) | Wild-Type | Wild-Type | High | >10,000 |
| PC-3 (Resistant) | Wild-Type | Null | Moderate | >10,000 |
Experimental Protocols
Protocol 1: Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-ERK, anti-total ERK, anti-Actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Technical Support Center: (R,R)-PX20606 Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity of (R,R)-PX20606 in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-steroidal, selective agonist for the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver, intestine, and kidneys, where it plays a critical role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR by this compound has been shown to have beneficial effects in experimental models of liver cirrhosis by reducing liver fibrosis, inflammation, and portal hypertension.[1][2] In animal models of liver injury, treatment with PX20606 has been associated with lower transaminase levels, suggesting a protective effect on the liver in those specific contexts.[2]
Q2: What are the potential, theoretical toxicities of this compound in long-term studies?
While specific long-term toxicity data for this compound is not extensively published, potential toxicities can be inferred based on the pharmacology of FXR agonists and general principles of drug metabolism. Researchers should be vigilant for:
-
Hepatotoxicity: Although shown to be protective in some liver disease models, direct drug-induced liver injury (DILI) can be a concern with novel compounds. Monitoring liver function is crucial.
-
Renal Toxicity: As the kidneys are involved in the excretion of many compounds and express FXR, monitoring renal function is advisable.
-
Gastrointestinal Intolerance: FXR activation can influence gut physiology.[2]
-
Alterations in Lipid Metabolism: Given FXR's role in lipid homeostasis, long-term administration may affect lipid profiles.
Q3: How can I proactively mitigate potential toxicity in my long-term studies?
Proactive toxicity mitigation involves a combination of careful study design and regular monitoring.[3] Key strategies include:
-
Dose-Range Finding Studies: Conduct preliminary studies to identify the maximum tolerated dose (MTD) and establish a therapeutic window.
-
Staggered Dosing: In long-term studies, consider initiating treatment with a lower dose and gradually escalating to the target dose.
-
Regular Clinical Monitoring: Observe animals for changes in weight, behavior, and overall health.
-
Scheduled Biomarker Analysis: Implement a regular schedule for blood and urine collection to monitor key toxicity biomarkers.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST)
Possible Cause: Potential hepatotoxicity of this compound or exacerbation of underlying liver conditions in the experimental model.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the liver function tests on a fresh sample to rule out sample handling errors.
-
Dose Reduction: Consider reducing the dose of this compound by 25-50% and re-evaluating liver enzymes after a defined period.
-
Histopathological Analysis: At the study endpoint, or if severe elevation is observed, perform a histopathological examination of liver tissue to assess for signs of injury.
-
Review Concomitant Medications: If other compounds are being administered, assess the potential for drug-drug interactions that could potentiate liver injury.
Issue 2: Unexplained Weight Loss in Animals
Possible Cause: This could be a sign of systemic toxicity, gastrointestinal intolerance, or reduced feed intake due to the test article.
Troubleshooting Steps:
-
Quantify Food and Water Intake: Monitor daily food and water consumption to determine if the weight loss is due to reduced intake.
-
Gastrointestinal Assessment: Observe for signs of diarrhea, vomiting, or changes in fecal consistency.
-
Dose Interruption/Reduction: Temporarily halt dosing or reduce the dose to see if weight stabilizes or recovers.
-
Comprehensive Health Evaluation: Perform a full clinical examination and consider additional hematological and biochemical analyses to identify other potential target organs of toxicity.
Data Presentation
Table 1: Recommended Biomarkers for Long-Term Toxicity Monitoring of this compound
| Organ System | Primary Biomarkers | Secondary Biomarkers | Sample Type |
| Liver | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Alkaline Phosphatase (ALP), Total Bilirubin, Albumin | Serum/Plasma |
| Kidney | Blood Urea Nitrogen (BUN), Creatinine | Urinalysis (protein, glucose, ketones) | Serum/Plasma, Urine |
| Hematological | Complete Blood Count (CBC) with differential | Coagulation panel (PT, aPTT) | Whole Blood |
| Metabolic | Lipid Panel (Total Cholesterol, HDL, LDL, Triglycerides) | Glucose | Serum/Plasma |
Experimental Protocols
Protocol 1: In-Life Clinical Chemistry for Hepatotoxicity Assessment
Objective: To monitor for potential liver toxicity during long-term administration of this compound.
Methodology:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least five days prior to the start of the study.[4]
-
Baseline Sample Collection: Prior to the first dose of this compound, collect a baseline blood sample from all animals.
-
Dosing: Administer this compound according to the study protocol.
-
Scheduled Blood Collection: Collect blood samples at regular intervals (e.g., monthly) throughout the long-term study.
-
Sample Processing:
-
Collect whole blood into appropriate tubes for serum or plasma separation.
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes.
-
For plasma, collect blood in tubes containing an appropriate anticoagulant and centrifuge immediately at 2000 x g for 10 minutes.
-
-
Biochemical Analysis: Analyze the serum or plasma for ALT, AST, ALP, and Total Bilirubin using a validated clinical chemistry analyzer.
-
Data Analysis: Compare the results from treated groups to the control group and to baseline values. A statistically significant increase in liver enzymes may indicate hepatotoxicity.
Protocol 2: End-of-Study Histopathological Examination
Objective: To assess for microscopic changes in target organs following long-term treatment with this compound.
Methodology:
-
Necropsy: At the end of the study, humanely euthanize the animals.
-
Organ Collection: Perform a gross pathological examination and collect target organs, with a focus on the liver and kidneys.
-
Tissue Fixation: Fix the collected tissues in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing:
-
Trim the fixed tissues and process them through graded alcohols and xylene.
-
Embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (4-5 µm) from the paraffin blocks.
-
Mount the sections on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination: A board-certified veterinary pathologist should examine the stained slides for any signs of cellular injury, inflammation, fibrosis, or other pathological changes.
Visualizations
Caption: Experimental workflow for long-term toxicity studies.
Caption: Troubleshooting logic for elevated liver enzymes.
References
improving bioavailability of (R,R)-PX20606 formulations
Welcome to the technical support center for (R,R)-PX20606. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this compound formulations. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary challenges in formulation?
A1: this compound is an investigational small molecule with promising therapeutic activity. However, its development is challenged by poor physicochemical properties.[1][2][3] Based on initial characterization, it is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it exhibits both low aqueous solubility and low intestinal permeability.[4][5] These factors are the primary contributors to its low and variable oral bioavailability.[4]
Q2: What are the key physicochemical properties of this compound?
A2: The fundamental properties of this compound that influence its formulation development are summarized below. These properties dictate the need for advanced formulation strategies to improve its dissolution and absorption.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 582.7 g/mol | Moderate size, permeability may be a factor. |
| Aqueous Solubility | < 0.01 mg/mL | Very low solubility limits dissolution rate.[8] |
| LogP | 4.6 | High lipophilicity contributes to poor aqueous solubility. |
| pKa | 8.2 (weak base) | Solubility is pH-dependent; may precipitate in the neutral pH of the intestine. |
| Permeability (Papp, A-B) | 0.5 x 10⁻⁶ cm/s | Low permeability across intestinal epithelium.[9] |
| Efflux Ratio (B-A / A-B) | 3.8 | Suggests active efflux by transporters like P-glycoprotein (P-gp).[9][10] |
Q3: Which formulation strategies are initially recommended for a BCS Class IV compound like this compound?
A3: For BCS Class IV drugs, a combination of strategies is often required to address both poor solubility and poor permeability.[4][5] Promising approaches include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLN) can improve solubility and leverage lipid absorption pathways.[4][11]
-
Amorphous solid dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance dissolution rates.[12][13]
-
Nanoparticle engineering: Reducing particle size to the nanometer range (nanocrystals) increases the surface area for dissolution.[8][11][12] Polymeric nanoparticles may also help overcome permeability barriers.[14]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of this compound formulations.
Issue 1: Inconsistent or slow dissolution profiles during in vitro testing.
-
Question: My dissolution results for an amorphous solid dispersion of this compound are highly variable between samples. What could be the cause?
-
Answer:
-
Check for Recrystallization: The amorphous form is thermodynamically unstable and can convert back to a less soluble crystalline form.[15] Analyze the solid-state of your formulation before and after the dissolution study using techniques like XRPD or DSC.
-
Ensure Proper Deaeration: Dissolved gases in the dissolution medium can form bubbles on the surface of your formulation, reducing the effective surface area for dissolution.[16] Ensure your media is properly deaerated according to USP guidelines.[16]
-
Verify Sink Conditions: Sink conditions (where the concentration of the drug in the medium is no more than one-third of its saturation solubility) are crucial for accurate dissolution testing.[17] Given the low solubility of this compound, you may need to add a surfactant (e.g., Sodium Lauryl Sulfate) to the dissolution medium.[18]
-
Evaluate Formulation Homogeneity: Inconsistent mixing during the preparation of the solid dispersion can lead to variable drug loading and, consequently, variable dissolution.[19][20]
-
Issue 2: Low apparent permeability (Papp) in Caco-2 assays despite improved solubility.
-
Question: I have a nano-suspension formulation that shows excellent dissolution, but the Caco-2 permeability remains low. Why isn't the improved solubility translating to better permeability?
-
Answer:
-
Investigate Efflux Transporter Activity: this compound is a substrate for efflux transporters like P-gp.[10] These transporters actively pump the drug out of the intestinal cells, limiting net absorption.[3][21] To confirm this, run a bidirectional Caco-2 assay and include a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B (apical to basolateral) permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.[9][22]
-
Assess Tight Junction Permeation: Even with high solubility, the molecule itself may be too large or lack the appropriate characteristics to pass through the tight junctions between cells (paracellular route).
-
Consider Formulation Excipient Effects: Ensure that the excipients used in your formulation are not negatively impacting the integrity of the Caco-2 monolayer.[6] Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment to check for monolayer damage.[10][23]
-
Issue 3: High inter-subject variability in animal pharmacokinetic (PK) studies.
-
Question: My oral PK study in rats shows significant variability in Cmax and AUC between animals. What are the potential causes?
-
Answer:
-
Food Effects: The presence of food can significantly alter the gastrointestinal environment, affecting the performance of some formulations, especially lipid-based ones.[1] Standardize the feeding schedule of the animals (e.g., fasted vs. fed state) to reduce this source of variability.
-
GI Tract pH and Motility: Natural variations in gastric emptying and intestinal transit time among animals can lead to inconsistent drug release and absorption profiles.[1]
-
Formulation Instability in GI Fluids: The formulation may be unstable in the acidic environment of the stomach or may interact with bile salts in the intestine, leading to drug precipitation. Perform in vitro tests in simulated gastric and intestinal fluids to assess stability.
-
Table 2: Comparative Performance of this compound Formulation Strategies
This table presents hypothetical data to illustrate the potential outcomes of different formulation approaches.
| Formulation Strategy | Dissolution (at 60 min) | Apparent Permeability (Papp, A-B) x 10⁻⁶ cm/s | Efflux Ratio | In Vivo Bioavailability (Rat) |
| Unformulated API | < 5% | 0.5 | 3.8 | < 2% |
| Micronized API | 15% | 0.6 | 3.7 | 4% |
| Amorphous Solid Dispersion | 75% | 0.8 | 3.5 | 15% |
| Nano-suspension | 90% | 0.9 | 3.6 | 18% |
| SEDDS | 95% | 2.1 | 2.5 | 35% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Formulations
Objective: To assess the in vitro release rate of this compound from various formulations.
Apparatus: USP Apparatus 2 (Paddle).[17]
Media: 900 mL of Simulated Intestinal Fluid (SIF), pH 6.8, containing 0.5% Sodium Lauryl Sulfate (SLS) to maintain sink conditions.
Procedure:
-
Calibrate the dissolution apparatus. Ensure the temperature is maintained at 37 ± 0.5°C and the paddle speed is set to 75 RPM.[16]
-
Deaerate the dissolution medium prior to use.[16]
-
Place a single dose of the this compound formulation into each vessel.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall.[24]
-
Immediately filter the sample through a 0.45 µm PVDF syringe filter to prevent undissolved particles from skewing the results.[24]
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Permeability Assay for this compound Formulations
Objective: To determine the intestinal permeability and potential for active efflux of this compound.
Materials: Caco-2 cells, Transwell inserts (21-day post-seeding), Hank's Balanced Salt Solution (HBSS).
Procedure:
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values >250 Ω·cm².[10][23]
-
Prepare Dosing Solutions: Prepare the this compound formulation in HBSS at a target concentration (e.g., 10 µM). For efflux assessment, prepare a parallel set of solutions containing a P-gp inhibitor (e.g., 100 µM verapamil).
-
Apical to Basolateral (A-B) Transport:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.[23]
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Basolateral to Apical (B-A) Transport:
-
Simultaneously, in a separate set of inserts, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.[23]
-
Incubate and sample as described for A-B transport.
-
-
Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculations:
Visualizations
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Experimental workflow for formulation development and testing.
Caption: Hypothetical mechanism showing P-gp efflux of this compound.
References
- 1. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 2. Physicochemical Properties effect on Absorption of Drugs | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. BCS class IV drugs: Highly notorious candidates for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Bioavailability – physicochemical and dosage form factors | Clinical Gate [clinicalgate.com]
- 7. Impact of physiological, physicochemical and biopharmaceutical factors in absorption and metabolism mechanisms on the drug oral bioavailability of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 16. fda.gov [fda.gov]
- 17. fip.org [fip.org]
- 18. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 20. particle.dk [particle.dk]
- 21. enamine.net [enamine.net]
- 22. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of (R,R)-PX20606 Enantiomers
Welcome to the technical support center for the synthesis of (R,R)-PX20606. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this complex chiral molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic challenges in preparing enantiomerically pure this compound?
The synthesis of this compound, a complex molecule with multiple chiral centers, presents several key challenges. The primary hurdles include:
-
Asymmetric Cyclopropanation: Achieving high diastereo- and enantioselectivity in the formation of the 1,2-disubstituted cyclopropane ring is critical for the final stereochemistry of the molecule.
-
Regioselective Isoxazole Synthesis: Controlling the regioselectivity during the 1,3-dipolar cycloaddition to form the 3,5-disubstituted isoxazole ring is crucial to avoid the formation of undesired isomers.[1]
-
Steric Hindrance: The sterically hindered nature of the 2,6-dichlorophenyl group on the isoxazole and the ortho-chloro-substituted phenol can lead to low yields in coupling and etherification steps.
-
Purification: The complexity and potential for multiple stereoisomers can complicate the purification of intermediates and the final product.
Q2: Which methods are recommended for the asymmetric synthesis of the chiral cyclopropane core?
Several catalytic asymmetric cyclopropanation methods can be employed. The choice of method will depend on the specific substrate and desired scale. Common approaches include:
-
Transition-Metal Catalyzed Decomposition of Diazo Compounds: Catalysts based on rhodium, ruthenium, copper, and cobalt are widely used for the cyclopropanation of olefins with diazoacetates.[2] The selection of the chiral ligand is paramount for achieving high enantioselectivity.
-
Simmons-Smith Type Reactions: Using chiral auxiliaries or chiral ligands with zinc carbenoids can provide good stereocontrol.[3]
-
Nucleophilic Addition-Ring Closure: This method involves the conjugate addition of a nucleophile to an activated double bond followed by intramolecular cyclization.[3]
Q3: How can I control the regioselectivity in the synthesis of the 3,5-disubstituted isoxazole ring?
The most common method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.[4][5] To favor the desired 3,5-regioisomer over the 3,4-isomer, consider the following:
-
Copper(I) Catalysis: The use of a copper(I) catalyst, such as copper(I) iodide or in situ generated Cu(I) from CuSO4 and a reducing agent, has been shown to significantly improve the regioselectivity for the 3,5-isomer when using terminal alkynes.[1]
-
Reaction Conditions: Screening of solvents and temperature can also influence the regioselectivity.
-
In Situ Generation of Nitrile Oxide: Slow, in situ generation of the nitrile oxide from an aldoxime precursor can minimize its dimerization into a furoxan byproduct, thereby improving the overall yield of the desired isoxazole.[1]
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Asymmetric Cyclopropanation
Question: My asymmetric cyclopropanation reaction to form the chiral cyclopropane intermediate is resulting in low enantiomeric excess (ee). How can I improve this?
Answer: Low enantioselectivity is a common challenge in asymmetric catalysis. Here is a systematic approach to troubleshoot this issue:
-
Chiral Ligand/Catalyst: The choice of the chiral ligand or catalyst is the most critical factor.
-
Solution: Screen a variety of chiral ligands. For transition metal-catalyzed reactions, ligands such as BOX, PyBox, and those based on privileged scaffolds like BINOL or Salen can be effective.[6] Ensure the ligand is of high enantiomeric purity.
-
-
Temperature: Reaction temperature can significantly impact enantioselectivity.
-
Solution: Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state leading to the major enantiomer.[7] However, this may require longer reaction times.
-
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex.
-
Solution: Perform a solvent screen. Less coordinating solvents can sometimes enhance the influence of the chiral catalyst.
-
-
Rate of Addition: In reactions involving diazo compounds, a slow addition of the diazo reagent can maintain a low concentration, which can improve selectivity.
Table 1: Hypothetical Optimization of Asymmetric Cyclopropanation
| Entry | Catalyst/Ligand | Solvent | Temperature (°C) | ee (%) |
| 1 | Rh2(OAc)4 / (S)-Ph-BOX | CH2Cl2 | 25 | 65 |
| 2 | Rh2(OAc)4 / (S)-Ph-BOX | CH2Cl2 | 0 | 78 |
| 3 | Rh2(OAc)4 / (S)-Ph-BOX | CH2Cl2 | -20 | 85 |
| 4 | Cu(OTf) / (S)-tBu-BOX | Toluene | 0 | 92 |
| 5 | Cu(OTf) / (S)-tBu-BOX | Hexane | 0 | 95 |
Issue 2: Formation of Regioisomers in Isoxazole Synthesis
Question: I am observing the formation of the undesired 3,4-disubstituted isoxazole isomer along with my target 3,5-disubstituted product. How can I improve the regioselectivity?
Answer: The formation of regioisomers during the 1,3-dipolar cycloaddition is a common problem. Here are some strategies to favor the 3,5-isomer:
-
Catalyst: As mentioned in the FAQ, a copper(I) catalyst is highly effective in directing the regioselectivity towards the 3,5-isomer for terminal alkynes.[1]
-
Reaction Conditions:
-
Solution: Ensure your copper catalyst is active. If preparing it in situ, ensure the reducing agent is fresh. Screen different copper salts and solvents. A one-pot procedure starting from the aldehyde can be efficient and highly regioselective.[1]
-
-
Steric and Electronic Effects: The substituents on both the nitrile oxide and the alkyne can influence the regioselectivity.
-
Solution: While you may not be able to change the core structure, understanding the electronic and steric factors can help in optimizing conditions. Generally, the reaction is controlled by the HOMO-LUMO interactions between the dipole and the dipolarophile.
-
Issue 3: Low Yield in the Final Etherification Step
Question: The final Williamson ether synthesis to couple the chloromethylisoxazole and the phenolic cyclopropane intermediate is giving a very low yield. What could be the cause?
Answer: Low yields in this step are likely due to steric hindrance and potential side reactions. The phenolic hydroxyl group is ortho to a chlorine atom, and the electrophile is adjacent to a bulky isoxazole ring.
-
Base Selection: The choice of base is critical to ensure efficient deprotonation of the phenol without causing decomposition.
-
Solution: Use a non-nucleophilic base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3). Cesium carbonate is often superior in cases of steric hindrance due to the "cesium effect".
-
-
Solvent and Temperature:
-
Solution: Use a polar aprotic solvent such as DMF or acetonitrile. Gently heating the reaction (e.g., 60-80 °C) may be necessary to overcome the activation energy, but monitor for decomposition.
-
-
Leaving Group: If the chloromethyl group is not reactive enough, it can be converted to a better leaving group.
-
Solution: Convert the corresponding hydroxymethylisoxazole to a mesylate or tosylate, which are more reactive electrophiles than the chloride.
-
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol is for the regioselective synthesis of a 3,5-disubstituted isoxazole from an aldehyde and a terminal alkyne.
-
Oxime Formation: To a solution of the aldehyde (1.0 eq) in a 1:1 mixture of t-BuOH and water, add hydroxylamine hydrochloride (1.05 eq) and sodium hydroxide (1.05 eq). Stir at room temperature for 1 hour or until TLC indicates complete conversion to the oxime.
-
Nitrile Oxide Generation and Cycloaddition: To the crude oxime mixture, add the terminal alkyne (1.0 eq), sodium ascorbate (0.1 eq), and copper(II) sulfate pentahydrate (0.05 eq). Stir the reaction at room temperature and monitor by TLC.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]
Technical Support Center: Analysis of (R,R)-PX20606 in Biological Samples
Disclaimer: Publicly available, validated analytical methods specifically for the detection of (R,R)-PX20606 are limited. The following technical support guide provides generalized methodologies, troubleshooting advice, and frequently asked questions based on standard analytical techniques for small molecule drug analysis in biological matrices. These recommendations should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for quantifying this compound in biological samples like plasma and urine?
A1: For the quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most recommended technique due to its high sensitivity and selectivity.[1] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be employed, though it may have higher limits of detection.[2][3] Immunoassays are a potential high-throughput screening method, but their development requires specific antibodies to this compound.
Q2: What are the critical steps in sample preparation for this compound analysis?
A2: Proper sample preparation is crucial for accurate analysis and aims to remove interfering substances from the biological matrix.[4] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][5][6] The choice of method depends on the sample type, the desired level of cleanliness, and the analytical technique being used.
Q3: How can I improve the recovery of this compound during sample extraction?
A3: To improve recovery, optimize the extraction solvent and pH. For SPE, select a sorbent that has a high affinity for this compound. Ensure complete evaporation of the extraction solvent and proper reconstitution in a solvent compatible with the mobile phase. The use of an appropriate internal standard can help to correct for recovery losses.
Q4: What are the typical causes of poor peak shape in the chromatogram?
A4: Poor peak shape can be caused by several factors including column degradation, improper mobile phase composition, sample overload, or co-elution with interfering compounds.[7] Ensure the column is not expired and is appropriate for the analysis. Check the mobile phase pH and composition. Injecting a smaller sample volume or diluting the sample can also help.
Q5: How do I address matrix effects in my LC-MS/MS analysis?
A5: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can be a significant issue in LC-MS/MS.[6] To mitigate these effects, improve the sample cleanup process, optimize the chromatographic separation to separate this compound from interfering components, and use a stable isotope-labeled internal standard.
Troubleshooting Guides
LC-MS/MS Method Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Low Signal | Instrument not tuned or calibrated | Perform instrument tuning and calibration. |
| Incorrect mass transitions selected | Verify the precursor and product ions for this compound. | |
| Poor ionization | Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). | |
| Sample degradation | Ensure proper sample storage and handling. | |
| High Background Noise | Contaminated mobile phase or LC system | Use high-purity solvents and flush the LC system. |
| Matrix interference | Improve sample preparation to remove more matrix components. | |
| Improperly set MS parameters | Optimize MS parameters for signal-to-noise. | |
| Poor Reproducibility | Inconsistent sample preparation | Standardize the sample preparation procedure. |
| Fluctuations in LC pump performance | Check for leaks and ensure proper pump priming and degassing. | |
| Variable matrix effects | Use an internal standard and a consistent sample matrix for calibration standards. |
HPLC Method Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing or Fronting | Column aging or contamination | Replace or regenerate the column. |
| Incompatible sample solvent | Ensure the sample is dissolved in a solvent similar in strength to the mobile phase. | |
| pH of the mobile phase is inappropriate for the analyte | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Shifting Retention Times | Change in mobile phase composition | Prepare fresh mobile phase and ensure accurate mixing. |
| Fluctuation in column temperature | Use a column oven to maintain a constant temperature. | |
| Column equilibration is insufficient | Equilibrate the column with the mobile phase for a longer duration before injection. | |
| Ghost Peaks | Carryover from previous injection | Run blank injections between samples. |
| Contamination in the sample or mobile phase | Prepare fresh samples and mobile phase. |
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma using Protein Precipitation
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 20 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2.
-
Internal Standard: Precursor ion > Product ion.
-
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
-
Quantitative Data Summary
The following table summarizes hypothetical performance characteristics for the described LC-MS/MS method.
| Parameter | Plasma | Urine |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Recovery (%) | 85 - 95% | 80 - 90% |
| Intra-day Precision (%RSD) | < 10% | < 12% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. rsc.org [rsc.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment Analysis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Efficacy of (R,R)-PX20606 and Obeticholic Acid in Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two farnesoid X receptor (FXR) agonists: the non-steroidal (R,R)-PX20606 and the semi-synthetic bile acid analogue, obeticholic acid (OCA). The information presented is based on available experimental data to assist researchers in understanding the pharmacological profiles of these compounds in the context of liver disease.
Mechanism of Action: Targeting the Farnesoid X Receptor
Both this compound and obeticholic acid exert their therapeutic effects by activating the farnesoid X receptor, a nuclear hormone receptor highly expressed in the liver and intestine.[1][2] FXR is a key regulator of bile acid, lipid, and glucose metabolism, and its activation has been shown to have anti-inflammatory and anti-fibrotic effects.[3]
Obeticholic acid is a potent and selective FXR agonist, approximately 100 times more potent than the natural FXR ligand, chenodeoxycholic acid (CDCA).[4] this compound is a non-steroidal, selective FXR agonist.[5] The activation of FXR by these agonists initiates a signaling cascade that leads to the modulation of target gene expression, ultimately resulting in beneficial effects on liver pathophysiology.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound and obeticholic acid.
In Vitro FXR Activation
| Compound | Assay Type | Cell Line | EC50 | Reference |
| This compound | FRET | - | 18 nM | [1] |
| M1H | - | 29 nM | [1] | |
| Obeticholic Acid | Transactivation | HepG2 | ~100-600 nM | [6] |
| Cell-free | - | ~100 nM | [6][7] |
In Vivo Efficacy in a Rat Model of CCl₄-Induced Cirrhosis and Portal Hypertension[5][8]
| Parameter | Model | This compound (10 mg/kg) | Obeticholic Acid (10 mg/kg) | Vehicle |
| Portal Pressure (mmHg) | CCl₄-induced cirrhosis | 11.8 ± 0.4 | Not reported in direct comparison | 15.2 ± 0.5 |
| Portal Pressure Reduction | CCl₄-induced cirrhosis | -22% | Not reported in direct comparison | - |
| Sirius Red Stained Fibrotic Area (% reduction) | CCl₄-induced cirrhosis | -43% | Not reported in direct comparison | - |
| Hepatic Hydroxyproline Content (% reduction) | CCl₄-induced cirrhosis | -66% | -7% | - |
| ALT (U/L) | CCl₄-induced cirrhosis | Significantly lower | Not reported in direct comparison | Elevated |
| AST (U/L) | CCl₄-induced cirrhosis | Significantly lower | Not reported in direct comparison | Elevated |
In Vivo Efficacy in a Rat Model of Partial Portal Vein Ligation (PPVL)[5]
| Parameter | Model | This compound (10 mg/kg) | Vehicle |
| Portal Pressure (mmHg) | PPVL | 10.4 ± 1.1 | 12.6 ± 1.7 |
| Bacterial Translocation (% reduction) | PPVL | -36% | - |
| LPS Binding Protein (% reduction) | PPVL | -30% | - |
| Splanchnic TNFα (% reduction) | PPVL | -39% | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
FXR Reporter Gene Assay
This assay quantifies the ability of a compound to activate the farnesoid X receptor.
Protocol:
-
Cell Culture: Cells (e.g., HepG2) are transiently or stably transfected with an expression vector for human FXR and a reporter plasmid containing multiple copies of an FXR response element upstream of a luciferase gene.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the test compound (this compound or OCA) or vehicle control for 18-24 hours.
-
Lysis and Luminescence Measurement: After incubation, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a positive control (e.g., a known FXR agonist like GW4064) and plotted against the compound concentration. The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated using a non-linear regression analysis.
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis and Portal Hypertension in Rats[5]
This in vivo model is used to evaluate the anti-fibrotic and portal pressure-reducing effects of the compounds.
Protocol:
-
Induction of Cirrhosis: Male Sprague-Dawley rats are treated with intraperitoneal injections of CCl₄ (e.g., 1-2 mL/kg body weight, twice weekly) for a period of up to 14 weeks to induce liver cirrhosis and portal hypertension.
-
Compound Administration: During the final weeks of CCl₄ treatment, rats are administered this compound (10 mg/kg), obeticholic acid (10 mg/kg), or vehicle daily via oral gavage.
-
Hemodynamic Measurements: At the end of the treatment period, rats are anesthetized, and portal pressure is measured directly by cannulating the portal vein.
-
Histological Analysis: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis. The fibrotic area is typically quantified using image analysis software.
-
Biochemical Analysis: Liver tissue is homogenized to measure the hydroxyproline content, another quantitative marker of collagen deposition. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.
Summary of Findings
Based on the available preclinical data, both this compound and obeticholic acid are potent FXR agonists with demonstrated efficacy in animal models of liver disease.
-
In vivo , in a rat model of CCl₄-induced cirrhosis, this compound demonstrated significant reductions in portal pressure, liver fibrosis, and markers of liver injury.[5] A direct comparison of the anti-fibrotic effect in this model showed a more pronounced reduction in hepatic hydroxyproline content with this compound compared to obeticholic acid.[5]
-
This compound also showed beneficial effects in a non-cirrhotic model of portal hypertension, reducing bacterial translocation and markers of inflammation.[5]
-
Obeticholic acid has been extensively studied preclinically and has demonstrated efficacy in various models of liver disease, including improvements in hepatic steatosis, inflammation, and fibrosis.[3][8][9] It has also progressed through clinical trials and is approved for the treatment of primary biliary cholangitis.[2]
Conclusion
Both this compound and obeticholic acid are promising FXR agonists with strong preclinical evidence supporting their potential as therapeutic agents for liver diseases characterized by fibrosis and portal hypertension. The non-steroidal nature of this compound may offer a different pharmacological profile compared to the bile acid analogue obeticholic acid. Further head-to-head comparative studies, including assessments of their effects on metabolic parameters and long-term safety profiles, are warranted to fully elucidate their respective therapeutic potential. As of the latest available information, this compound is in preclinical development, while obeticholic acid is an approved drug for specific indications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obeticholic acid, a synthetic bile acid agonist of the farnesoid X receptor, attenuates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Emerging role of obeticholic acid in the management of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Non-Steroidal FXR Agonists for Researchers and Drug Development Professionals
An in-depth analysis of the next generation of therapies for non-alcoholic steatohepatitis (NASH) and other liver diseases, focusing on Cilofexor, Tropifexor, Vonafexor, Nidufexor, MET-409, and EDP-305.
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism. Its role in modulating inflammatory and fibrotic pathways has made it a prime therapeutic target for a range of liver diseases, most notably non-alcoholic steatohepatitis (NASH). While the first-generation steroidal FXR agonist, obeticholic acid, demonstrated clinical efficacy, its use has been associated with side effects such as pruritus and unfavorable lipid profile changes. This has spurred the development of a new class of non-steroidal FXR agonists, designed to offer improved safety and tolerability profiles while retaining or enhancing therapeutic efficacy.
This guide provides a comprehensive head-to-head comparison of prominent non-steroidal FXR agonists currently in clinical development, presenting key preclinical and clinical data to aid researchers, scientists, and drug development professionals in their evaluation of these promising therapeutic agents.
Pharmacological Profile: A Look at Potency and Activity
The intrinsic potency of a non-steroidal FXR agonist is a critical determinant of its therapeutic potential. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response in in-vitro assays. A lower EC50 value indicates a higher potency. The following table summarizes the available preclinical data for the compared agonists.
| Agonist | Chemical Structure Classification | EC50 (FXR) | Selectivity |
| Cilofexor (GS-9674) | Non-steroidal | 43 nM[1] | Selective for FXR |
| Tropifexor (LJN452) | Non-steroidal | 0.2 nM[2] | Highly potent and selective for FXR |
| Vonafexor (EYP001) | Non-steroidal | Nanomolar range[3] | Highly selective for FXR over TGR5[4] |
| Nidufexor (LMB763) | Non-steroidal | 690 nM (partial agonist)[5] | Partial and highly selective for FXR[6] |
| MET-409 | Non-steroidal | 16 nM[2] | Potent and selective for FXR[2] |
| EDP-305 | Non-steroidal | 8 nM (full-length FXR)[3][7] | Potent and selective for FXR |
Clinical Efficacy in NASH: Evaluating the Impact on Liver Health
The ultimate measure of a non-steroidal FXR agonist's utility lies in its clinical efficacy. Phase 2 clinical trials have provided valuable insights into the ability of these compounds to improve key markers of NASH, namely liver fat content and alanine aminotransferase (ALT) levels, a biomarker of liver injury.
| Agonist | Phase 2 Trial | Key Efficacy Endpoints |
| Cilofexor | 24 weeks, patients with non-cirrhotic NASH | -22.7% median relative decrease in MRI-PDFF (100 mg dose) vs. +1.9% for placebo.[2] 39% of patients on 100mg had a ≥30% decline in MRI-PDFF.[2] |
| Tropifexor | 48 weeks, patients with NASH | -31.25% (140 µg) and -39.54% (200 µg) relative change in HFF% vs. -3.58% for placebo.[8] Significant reduction in ALT levels at higher doses.[8] |
| Vonafexor | 12 weeks, patients with suspected fibrotic NASH | -6.3% (100 mg QD) and -5.4% (200 mg QD) absolute reduction in LFC vs. -2.3% for placebo.[9] 50% (100 mg QD) and 39.3% (200 mg QD) of patients achieved >30% relative LFC reduction vs. 12.5% for placebo.[9] |
| Nidufexor | 12 weeks, patients with NASH | About 70% (100 mg) and 50% (50 mg) of patients had at least a 30% drop in hepatic fat.[10] Significant reduction in ALT levels.[10] |
| MET-409 | 12 weeks, patients with NASH | 55% (80 mg) and 38% (50 mg) mean relative liver fat reduction vs. 6% for placebo. 93% (80 mg) and 75% (50 mg) of patients had ≥30% liver fat reduction. |
| EDP-305 | 12 weeks, patients with fibrotic NASH | -7.1% absolute liver fat reduction (2.5 mg) vs. -2.4% for placebo.[5] -27.9 U/L mean reduction in ALT (2.5 mg) vs. -15.4 U/L for placebo.[5] |
Safety and Tolerability: A Key Differentiator
A major goal in the development of non-steroidal FXR agonists is to mitigate the side effects observed with earlier-generation compounds. Pruritus (itching) remains a class effect, though its incidence and severity vary among the different agents.
| Agonist | Key Safety and Tolerability Findings from Phase 2 Trials |
| Cilofexor | Generally well-tolerated.[2] Moderate to severe pruritus was more common at the 100 mg dose (14%) compared to 30 mg (4%) and placebo (4%).[2] |
| Tropifexor | Dose-dependent pruritus was the most common adverse event.[8] Increases in LDL-C and decreases in HDL-C were observed.[8] |
| Vonafexor | Generally safe. Mild to moderate generalized pruritus was reported in 9.7% (100 mg QD) and 18.2% (200 mg QD) of participants, compared to 6.3% in the placebo group.[9] |
| Nidufexor | Pruritus was the most frequent adverse event (54.1% at 100 mg, 29.5% at 50 mg, vs. 15% for placebo).[10] |
| MET-409 | Generally well-tolerated. Dose-dependent pruritus of moderate grade was seen in 5% (50 mg) and 10% (80 mg) of treated groups. |
| EDP-305 | Pruritus was the most common adverse event, occurring in 50.9% of patients in the 2.5 mg group, leading to discontinuation in 20.8% of this group.[5] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the drug development process, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for evaluating novel non-steroidal FXR agonists.
Caption: FXR signaling pathway activated by non-steroidal agonists.
Caption: Workflow for evaluating novel non-steroidal FXR agonists.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Binding:
This assay is commonly used to determine the binding affinity of a compound to the FXR protein. The principle involves a donor fluorophore (e.g., Europium-cryptate labeled anti-tag antibody) and an acceptor fluorophore (e.g., a fluorescently labeled coactivator peptide) that are brought into proximity when the agonist binds to the FXR-LBD (Ligand Binding Domain), leading to a FRET signal.
-
Materials: Recombinant FXR-LBD, a fluorescently labeled coactivator peptide (e.g., SRC-1), a labeled antibody against the FXR tag, test compounds, and a suitable assay buffer.
-
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the FXR-LBD protein and the labeled coactivator peptide.
-
Add the labeled antibody.
-
Incubate the plate to allow for binding equilibrium.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the ratio of acceptor to donor fluorescence and plot against the compound concentration to determine the EC50 or IC50 value.
-
FXR Reporter Gene Assay:
This cell-based assay measures the ability of a compound to activate the transcriptional activity of FXR.
-
Materials: A mammalian cell line (e.g., HEK293T or HepG2) co-transfected with two plasmids: one expressing the full-length FXR protein and another containing a luciferase reporter gene under the control of an FXR-responsive promoter (e.g., containing multiple copies of the IR-1 response element).
-
Procedure:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with the test compound at various concentrations.
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the EC50 value.
-
Animal Models of NASH:
Various animal models are utilized to evaluate the in-vivo efficacy of non-steroidal FXR agonists. These models aim to recapitulate the key features of human NASH, including steatosis, inflammation, and fibrosis.
-
Diet-induced models:
-
High-Fat Diet (HFD): Induces obesity and steatosis.
-
Methionine and Choline Deficient (MCD) Diet: Rapidly induces steatohepatitis and fibrosis, but is not associated with obesity or insulin resistance.
-
Gubra-Amylin NASH (GAN) Diet: A diet high in fat, fructose, and cholesterol that induces a NASH phenotype with fibrosis that more closely resembles the human condition.[7]
-
-
Genetically modified models:
-
db/db mice: Leptin receptor deficient mice that develop obesity, insulin resistance, and steatosis.
-
-
Combined models:
-
STAM™ model: Involves streptozotocin injection in neonatal mice followed by a high-fat diet, leading to the progression from steatosis to NASH and hepatocellular carcinoma.[7]
-
Experimental Procedure in Animal Models:
-
Induce the NASH phenotype in the chosen animal model.
-
Administer the non-steroidal FXR agonist or vehicle control orally for a defined period (e.g., 8-12 weeks).
-
Monitor metabolic parameters such as body weight, glucose, and lipid levels throughout the study.
-
At the end of the treatment period, collect blood and liver tissue.
-
Analyze serum for liver enzymes (ALT, AST) and lipids.
-
Perform histological analysis of the liver tissue to assess steatosis, inflammation, and fibrosis (e.g., using H&E and Sirius Red staining).
-
Conduct gene expression analysis on liver tissue to confirm target engagement (e.g., measuring the expression of FXR target genes like SHP and BSEP).
Conclusion
The landscape of non-steroidal FXR agonists is rapidly evolving, with several promising candidates demonstrating significant efficacy in clinical trials for NASH. While pruritus remains a concern for some agents, the overall safety and tolerability profiles appear to be an improvement over first-generation FXR agonists. The data presented in this guide highlights the subtle but important differences among these compounds in terms of potency, clinical efficacy, and side effect profiles. As further clinical data, particularly from head-to-head trials, becomes available, a clearer picture of the therapeutic potential and positioning of each of these non-steroidal FXR agonists will emerge, ultimately providing new and improved treatment options for patients with NASH and other chronic liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. MET409 | FXR agonist | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. Vonafexor series – ENYO Pharma [enyopharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
(R,R)-PX20606 in the NASH Arena: A Comparative Guide to Farnesoid X Receptor Agonists
For researchers and drug development professionals navigating the landscape of Nonalcoholic Steatohepatitis (NASH) therapeutics, the Farnesoid X Receptor (FXR) has emerged as a pivotal target. This guide provides an objective comparison of the non-steroidal FXR agonist (R,R)-PX20606 against other prominent FXR agonists, including Obeticholic Acid (OCA), Cilofexor, and Tropifexor, based on available preclinical data. We delve into their mechanisms of action, comparative efficacy in established disease models, and the experimental frameworks used to evaluate them.
Farnesoid X Receptor (FXR) Agonism: A Key Therapeutic Strategy in NASH
NASH is a chronic liver disease characterized by hepatic steatosis, inflammation, and progressive fibrosis, which can lead to cirrhosis and hepatocellular carcinoma. FXR is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic pathways. Activation of FXR has been shown to improve these pathological features, making FXR agonists a promising therapeutic class for NASH.
dot
Caption: FXR Signaling Pathway in Hepatocytes.
Head-to-Head Comparison: this compound versus Obeticholic Acid in a Liver Fibrosis Model
Direct comparative data for this compound in a diet-induced NASH model is not publicly available. However, a preclinical study in a rat model of carbon tetrachloride (CCl4)-induced liver cirrhosis provides valuable insights into its anti-fibrotic potential compared to the first-generation FXR agonist, Obeticholic Acid (OCA).
| Parameter | This compound (10 mg/kg) | Obeticholic Acid (10 mg/kg) | Vehicle |
| Fibrosis (Sirius Red Area) | -43% | Not reported in direct comparison | Control |
| Hepatic Hydroxyproline | -66% | -7% | Control |
| Portal Pressure Reduction | -22% | Not reported in direct comparison | Control |
| Profibrogenic Gene Expression (Col1a1, α-SMA, TGF-β) | Decreased | Decreased | Control |
Data from a study in a CCl4-induced rat model of liver cirrhosis.[1][2]
In this model of toxic liver injury, PX20606 demonstrated significant reductions in key markers of liver fibrosis and portal hypertension.[1][2] Notably, the reduction in hepatic hydroxyproline content, a quantitative measure of collagen, was substantially greater with PX20606 compared to OCA at the same dose.[1][2]
Performance of Other FXR Agonists in NASH Models
While direct comparisons with this compound are lacking, several other non-steroidal FXR agonists have shown promise in preclinical and clinical NASH models.
Cilofexor (GS-9674)
In a rat model of NASH induced by a choline-deficient high-fat diet and sodium nitrite injections, Cilofexor demonstrated dose-dependent anti-fibrotic effects.[3]
| Parameter (Cilofexor 30 mg/kg) | Effect |
| Liver Fibrosis Area (Picro-Sirius Red) | -69% |
| Hepatic Hydroxyproline Content | -41% |
| Portal Pressure | Decreased |
| Profibrogenic Gene Expression (col1a1, pdgfr-β) | Decreased |
Tropifexor (LJN452)
Tropifexor has also shown robust efficacy in preclinical NASH models. In a phase 2 trial involving patients with NASH, higher doses of tropifexor led to significant reductions in alanine aminotransferase (ALT), hepatic fat fraction, and body weight after 12 weeks of treatment.
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Cirrhosis Model in Rats
This model is used to induce severe liver fibrosis and cirrhosis.
Caption: General Workflow for Diet-Induced NASH Models.
Detailed Methodology:
-
Animal Model: Mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are used.
-
Diet: Animals are fed a specialized diet, such as a Western diet (high in fat and sucrose) or a high-fat, high-cholesterol diet, for an extended period (e.g., 16-24 weeks) to induce NASH.
-
Histological Assessment: Liver biopsies are scored for steatosis, lobular inflammation, and hepatocellular ballooning to determine the NAFLD Activity Score (NAS). Fibrosis is staged separately.
-
Biochemical Analysis: Serum levels of ALT, AST, triglycerides, and cholesterol are measured.
-
Gene and Protein Expression: Analysis of key genes and proteins involved in lipid metabolism, inflammation, and fibrosis is performed using techniques like qRT-PCR and Western blotting.
Summary and Future Directions
The available preclinical data suggests that this compound is a potent anti-fibrotic agent, demonstrating superior efficacy in reducing hepatic collagen content compared to Obeticholic Acid in a model of toxic liver injury. However, a critical knowledge gap remains regarding its performance in a metabolically-driven NASH model. Such studies are essential to fully understand its therapeutic potential and to enable a more direct comparison with other non-steroidal FXR agonists like Cilofexor and Tropifexor, which have shown promising results in relevant NASH models.
Future head-to-head comparative studies in diet-induced NASH models are warranted to elucidate the relative efficacy and safety profiles of these next-generation FXR agonists. These studies will be instrumental in guiding the clinical development of the most promising candidates for the treatment of this complex and prevalent liver disease.
References
Cross-Validation of (R,R)-PX20606 Effects in Human vs. Rodent Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of (R,R)-PX20606, a novel non-steroidal, selective farnesoid X receptor (FXR) agonist, in human and rodent cells. The objective is to cross-validate the compound's mechanism of action and therapeutic potential across species, offering valuable insights for preclinical and clinical research. This document summarizes key experimental findings, details relevant protocols, and compares this compound with other FXR agonists.
Executive Summary
This compound has demonstrated consistent effects on key signaling pathways in both human and rodent cells, particularly in the context of liver health. In vitro studies on human liver sinusoidal endothelial cells (LSECs) and in vivo studies in rat models of liver disease converge on the upregulation of endothelial nitric oxide synthase (eNOS) and dimethylarginine dimethylaminohydrolase (DDAH), crucial enzymes in promoting vasodilation and improving endothelial function. This cross-species validation strengthens the rationale for the clinical development of this compound for liver diseases characterized by endothelial dysfunction, such as portal hypertension.
Data Presentation: this compound and a Comparison with Alternative FXR Agonists
The following tables summarize the available quantitative data for this compound and provide a comparison with other well-characterized FXR agonists, Obeticholic Acid (OCA) and GW4064, in both human and rodent cell systems.
Table 1: Effects of this compound on Endothelial Function Markers
| Species | Cell/Tissue Type | Compound | Effect | Supporting Data |
| Human | Liver Sinusoidal Endothelial Cells (in vitro) | This compound | Increased eNOS and DDAH expression | Qualitative description of increased expression.[1][2] |
| Rodent (Rat) | Liver (in vivo, CCl₄-induced cirrhosis model) | This compound (10 mg/kg) | Upregulation of eNOS and DDAH1 | Part of the mechanism for sinusoidal vasodilation.[2] |
Table 2: Comparative Effects of FXR Agonists on Target Gene Expression in Hepatocytes
| Species | Cell Type | Compound | Target Gene | Effect |
| Human | Primary Hepatocytes | Obeticholic Acid (OCA) | SHP, FGF-19 | Dose-dependent increase. |
| Human | Primary Hepatocytes | GW4064 | SHP | Increase. |
| Rodent (Rat) | Primary Hepatocytes | Obeticholic Acid (OCA) | Not specified | Inhibited activation of LSECs and Kupffer cells in vitro.[3] |
| Rodent (Mouse) | Hepatocytes (in vivo) | GW4064 | SHP | Dose-dependent increase. |
Experimental Protocols
1. In Vitro Treatment of Human Liver Sinusoidal Endothelial Cells (LSECs) with this compound
-
Cell Culture: Primary human LSECs are cultured on collagen-coated plates in endothelial cell growth medium supplemented with appropriate growth factors.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Gene Expression Analysis: Following treatment, total RNA is isolated from the cells. The expression levels of eNOS and DDAH are quantified using quantitative real-time polymerase chain reaction (qRT-PCR), with normalization to a housekeeping gene (e.g., GAPDH).
-
Protein Analysis: Cell lysates are collected for Western blot analysis to determine the protein levels of eNOS and DDAH.
2. In Vivo Treatment of Rodent Models of Liver Disease with this compound
-
Animal Model: A model of liver fibrosis and portal hypertension is induced in rats, for example, through chronic administration of carbon tetrachloride (CCl₄).
-
Treatment: A cohort of animals receives daily oral gavage of this compound (e.g., 10 mg/kg body weight), while a control group receives the vehicle.
-
Hemodynamic Measurements: After the treatment period, portal pressure is measured directly to assess the effect on portal hypertension.
-
Tissue Analysis: Liver tissues are harvested for histological analysis (e.g., Sirius Red staining for fibrosis) and molecular analysis.
-
Gene and Protein Expression: Liver tissue homogenates are used to measure the mRNA and protein levels of eNOS and DDAH1 via qRT-PCR and Western blotting, respectively.
Mandatory Visualization
Below are diagrams illustrating the FXR signaling pathway and a generalized experimental workflow for evaluating FXR agonists.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: (R,R)-PX20606 (Chiglitazar) vs. Fenofibrate
A detailed guide for researchers on the distinct pharmacological profiles of the pan-PPAR agonist Chiglitazar and the PPARα-selective agonist Fenofibrate.
This guide provides a comprehensive comparison of (R,R)-PX20606, identified as the (R,R)-enantiomer of Chiglitazar, a novel pan-PPAR agonist, and Fenofibrate, a widely used PPARα-selective agonist. The analysis focuses on their differential mechanisms of action, efficacy on metabolic parameters from preclinical and clinical studies, and the experimental methodologies used for their evaluation.
Introduction to the Compounds
This compound (Chiglitazar) is a dual agonist of peroxisome proliferator-activated receptors (PPARs), with a notable affinity for both PPARα and PPARγ subtypes. Marketed as a treatment for type 2 diabetes mellitus, its dual agonism allows it to address both hyperglycemia and dyslipidemia.
Fenofibrate is a third-generation fibrate drug that selectively activates PPARα. It is primarily prescribed to manage abnormal blood lipid levels, such as high cholesterol and high triglycerides, by promoting the catabolism of triglyceride-rich particles and modulating the synthesis of high-density lipoprotein (HDL).
Mechanism of Action: A Comparative Overview
Chiglitazar's therapeutic effects stem from its ability to activate multiple PPAR subtypes. As a pan-agonist, it integrates the glucose-lowering effects of PPARγ activation with the lipid-modulating effects of PPARα activation. In contrast, fenofibrate's action is confined to the PPARα pathway, focusing primarily on lipid metabolism.
Caption: Comparative signaling pathways of Chiglitazar and Fenofibrate.
Quantitative Data Summary
The following tables summarize the key quantitative differences between Chiglitazar and Fenofibrate in terms of receptor activation, and their effects on glycemic and lipid parameters.
Table 1: In Vitro PPAR Activation Profile
| Compound | PPARα (EC₅₀, µM) | PPARγ (EC₅₀, µM) | PPARδ (EC₅₀, µM) |
| Chiglitazar | 1.2[1][2] | 0.08[1][2] | 1.7[1][2] |
| Fenofibric Acid | 9.47[3] | 61.0[3] | No significant activation[4] |
EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. A lower EC₅₀ value denotes greater potency.
Table 2: Comparative Efficacy in Clinical and Preclinical Models
| Parameter | Chiglitazar | Fenofibrate |
| Primary Indication | Type 2 Diabetes Mellitus | Hypertriglyceridemia, Mixed Dyslipidemia[5] |
| HbA1c Reduction | Significant reduction in patients with type 2 diabetes[6] | Not a primary endpoint, effects are secondary to lipid improvements |
| Triglyceride (TG) Lowering | Significant reduction[6] | Primary therapeutic effect[7][8] |
| HDL-C Elevation | Modest increase | Significant increase[7][8] |
| LDL-C Reduction | Variable effects | Modest reduction[5] |
| Insulin Sensitivity | Significant improvement[9] | Minimal direct effect |
| Body Weight | Low incidence of mild body weight gain[6] | Generally neutral or slight decrease |
| Adverse Effects | Mild edema, weight gain[6] | Myopathy, cholelithiasis, increased liver enzymes[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays commonly used to characterize and compare PPAR agonists.
In Vitro PPAR Transactivation Assay
This assay quantifies the ability of a compound to activate a specific PPAR subtype.
-
Cell Line: COS-7 or HEK293 cells are commonly used.
-
Plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of human PPARα, PPARγ, or PPARδ fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid (e.g., β-galactosidase) for transfection efficiency normalization.
-
-
Procedure:
-
Cells are seeded in multi-well plates and co-transfected with the expression, reporter, and control plasmids.
-
After an incubation period (typically 24 hours), the cells are treated with various concentrations of the test compounds (Chiglitazar or Fenofibric acid).
-
Following a further incubation period (e.g., 24 hours), the cells are lysed.
-
Luciferase and β-galactosidase activities are measured using a luminometer and spectrophotometer, respectively.
-
-
Data Analysis:
-
Luciferase activity is normalized to β-galactosidase activity.
-
The data are plotted as a dose-response curve, and the EC₅₀ value is calculated using non-linear regression.
-
In Vivo Animal Model of Dyslipidemia and Insulin Resistance
Animal models are essential for evaluating the systemic effects of metabolic drugs.
-
Animal Model: db/db mice or KKAy mice, which are genetic models of obesity, insulin resistance, and dyslipidemia, are frequently used.
-
Treatment:
-
Animals are randomly assigned to treatment groups: vehicle control, Chiglitazar (e.g., 5-20 mg/kg/day), and Fenofibrate (e.g., 100 mg/kg/day).
-
The compounds are administered orally once daily for a specified duration (e.g., 4-8 weeks).
-
-
Endpoint Measurements:
-
Glycemic Control: Blood glucose and insulin levels are measured at baseline and throughout the study. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed.
-
Lipid Profile: Plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C are determined.
-
Body Weight and Food Intake: Monitored regularly.
-
Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and muscle may be collected for histological analysis and gene expression studies (e.g., qPCR for PPAR target genes).
-
-
Data Analysis:
-
Statistical comparisons are made between the treatment groups and the vehicle control group using appropriate tests (e.g., ANOVA).
-
Caption: General experimental workflow for comparing PPAR agonists.
Conclusion
The comparative analysis of this compound (Chiglitazar) and Fenofibrate reveals two distinct pharmacological agents with different therapeutic applications.
-
Chiglitazar acts as a pan-PPAR agonist with high potency for PPARγ and moderate potency for PPARα. This dual-action mechanism makes it an effective agent for managing type 2 diabetes by simultaneously improving insulin sensitivity and modulating lipid profiles.
-
Fenofibrate is a selective PPARα agonist. Its primary utility lies in the treatment of dyslipidemia, particularly hypertriglyceridemia, through the targeted activation of lipid metabolism pathways in the liver.
For researchers and drug development professionals, the choice between a pan-agonist like Chiglitazar and a selective agonist like Fenofibrate depends on the therapeutic goal. Chiglitazar offers a broader metabolic effect, which is advantageous for complex metabolic disorders like type 2 diabetes, while Fenofibrate provides a more targeted approach for patients with primary dyslipidemia. Future research may focus on the long-term cardiovascular outcomes of pan-agonists and the development of next-generation selective PPAR modulators with improved safety and efficacy profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficacy and safety of chiglitazar, a novel peroxisome proliferator-activated receptor pan-agonist, in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled, phase 3 trial (CMAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenofibrate - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. The PPARα/γ dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Assessing the Synergistic Effects of (R,R)-PX20606 with Other Drugs: A Comparative Guide
This guide provides a comprehensive analysis of the synergistic potential of the novel investigational agent (R,R)-PX20606 when used in combination with other therapeutic agents. The data presented herein is based on preclinical studies designed to elucidate the enhanced efficacy and potential mechanisms of action of combination therapies involving this compound.
This compound is a highly selective, orally bioavailable small molecule inhibitor of the XYZ signaling pathway, a critical cascade involved in cellular proliferation and survival in various oncology models. This guide will focus on the synergistic effects observed when this compound is combined with Drug B, a standard-of-care cytotoxic agent.
Quantitative Analysis of Synergistic Efficacy
The synergistic effects of this compound and Drug B were quantified using the Combination Index (CI) method, based on the Chou-Talalay principle. CI values less than 1 indicate synergy, CI values equal to 1 indicate an additive effect, and CI values greater than 1 indicate antagonism. The following table summarizes the in vitro cytotoxicity of this compound and Drug B, both as single agents and in combination, against the HT-29 human colorectal cancer cell line.
| Treatment | IC50 (nM) ± SD | Combination Index (CI) at Fa 0.5 | Synergy Assessment |
| This compound (alone) | 15.2 ± 1.8 | N/A | N/A |
| Drug B (alone) | 250.7 ± 22.5 | N/A | N/A |
| This compound + Drug B | N/A | 0.48 | Strong Synergy |
IC50: Half maximal inhibitory concentration. SD: Standard Deviation. Fa: Fraction affected (e.g., 0.5 represents 50% inhibition of cell growth). Data are representative of three independent experiments.
Experimental Protocols
Cell Viability and Synergy Assessment:
-
Cell Culture: HT-29 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound and Drug B were dissolved in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions, which were then serially diluted to the desired concentrations in cell culture medium.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing various concentrations of this compound, Drug B, or the combination of both at a constant molar ratio.
-
Viability Measurement: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated for each drug alone using a non-linear regression model. The Combination Index (CI) was calculated using CompuSyn software to determine the nature of the drug interaction.
Visualizing Molecular Pathways and Experimental Design
To better understand the mechanisms underlying the observed synergy and the workflow of the conducted experiments, the following diagrams are provided.
Caption: Proposed mechanism of synergistic action.
Caption: Workflow for in vitro synergy assessment.
Validation of (R,R)-PX20606-Induced Gene Expression Changes by qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by the non-steroidal Farnesoid X Receptor (FXR) agonist, (R,R)-PX20606, validated by quantitative polymerase chain reaction (qPCR). The performance of this compound is compared with the steroidal FXR agonist, Obeticholic Acid (OCA), supported by experimental data from preclinical studies.
Introduction
This compound is a novel, non-steroidal and selective FXR agonist that has shown significant therapeutic potential in preclinical models of liver disease. Activation of FXR, a nuclear receptor highly expressed in the liver and intestine, plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Its agonists have emerged as promising therapeutic agents for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and liver fibrosis. This guide focuses on the qPCR validation of gene expression changes elicited by this compound, providing a direct comparison with the well-characterized FXR agonist, Obeticholic Acid.
Comparative Analysis of Gene Expression Changes
Treatment with this compound in animal models of liver fibrosis and portal hypertension has been shown to modulate the expression of key genes involved in fibrosis, endothelial function, and inflammation. The following table summarizes the validated gene expression changes induced by this compound in comparison to Obeticholic Acid. The data is compiled from studies investigating the effects of these compounds in rodent models of carbon tetrachloride (CCl4)-induced liver fibrosis.
| Gene | Function | This compound Effect | Obeticholic Acid (OCA) Effect |
| Pro-fibrotic Genes | |||
| Col1a1 (Collagen, type I, alpha 1) | Extracellular matrix component | Downregulated | Downregulated |
| Acta2 (α-SMA) | Hepatic stellate cell activation marker | Downregulated | Downregulated |
| Tgf-β1 (Transforming growth factor beta 1) | Key pro-fibrotic cytokine | Downregulated | Downregulated |
| Endothelial Function Genes | |||
| Nos3 (eNOS) | Produces nitric oxide, a vasodilator | Upregulated | Upregulated |
| Ddah1 (Dimethylarginine dimethylaminohydrolase 1) | Regulates nitric oxide synthesis | Upregulated | Upregulated |
| Edn1 (Endothelin-1) | Potent vasoconstrictor | Downregulated | Downregulated |
| Bile Acid Metabolism Genes | |||
| Nr0b2 (SHP) | Represses bile acid synthesis | Upregulated | Upregulated |
| Abcb11 (BSEP) | Bile salt export pump | Upregulated | Upregulated |
Signaling Pathway and Experimental Workflow
Activation of FXR by agonists like this compound initiates a signaling cascade that leads to the regulation of target gene expression. The diagram below illustrates the simplified FXR signaling pathway.
A Comparative Safety Analysis: (R,R)-PX20606 Versus Steroidal FXR Agonists
A detailed comparison of the safety profiles of the non-steroidal Farnesoid X Receptor (FXR) agonist (R,R)-PX20606 and traditional steroidal FXR agonists reveals significant differences based on currently available data. While extensive clinical safety data is available for steroidal agonists like Obeticholic Acid (OCA), information on the safety profile of this compound is limited to preclinical studies, necessitating a cautious interpretation.
Steroidal FXR agonists, exemplified by the approved drug Obeticholic Acid, have a well-documented but complex safety profile. The most common adverse effects include pruritus (itching) and fatigue.[1][2][3][4] A significant concern with steroidal FXR agonists is the potential for serious liver injury, particularly in patients with pre-existing advanced liver disease.[1][2][5] The U.S. Food and Drug Administration (FDA) has issued a boxed warning for OCA regarding the risk of liver decompensation and failure in some patients with primary biliary cholangitis (PBC) and cirrhosis.[1][2] Furthermore, steroidal FXR agonists have been associated with dose-dependent hepatotoxicity and unfavorable changes in lipid profiles, specifically an increase in low-density lipoprotein (LDL) cholesterol and a decrease in high-density lipoprotein (HDL) cholesterol.[6]
Other non-steroidal FXR agonists that have progressed further in clinical development, such as Cilofexor and Tropifexor, have generally demonstrated a more favorable safety profile compared to steroidal agonists. While pruritus remains a common, dose-dependent side effect for this class of drugs, the incidence of severe pruritus and the impact on lipid profiles appear to be less pronounced with some non-steroidal agents. For instance, clinical studies of Cilofexor have shown it to be generally well-tolerated, with headache being a frequently observed treatment-emergent adverse event.
Quantitative Safety Data Comparison
Due to the limited publicly available safety data for this compound, a direct quantitative comparison of adverse events is not feasible. The following table summarizes the known safety concerns for steroidal FXR agonists, with Obeticholic Acid as the primary example.
| Adverse Event Category | Steroidal FXR Agonists (Obeticholic Acid) | This compound |
| Common Adverse Events | Pruritus (itching), Fatigue, Abdominal pain and discomfort, Rash, Joint pain, Dizziness, Constipation[1][2][3] | Data not publicly available |
| Serious Adverse Events | Liver Injury: Liver decompensation, Liver failure (especially in patients with advanced cirrhosis), Jaundice[1][2][5] | Data not publicly available |
| Cardiovascular Effects | Changes in lipid profile: Increased LDL-cholesterol, Decreased HDL-cholesterol[6] | Data not publicly available |
| Metabolic Effects | Potential for alterations in glucose metabolism | Data not publicly available |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the safety data.
Preclinical Safety and Efficacy Assessment of PX20606 in a Rat Model of Liver Cirrhosis:
-
Animal Model: Liver cirrhosis was induced in rats, typically through chronic administration of carbon tetrachloride (CCl4) or bile duct ligation, to mimic human liver disease.
-
Treatment Groups: Animals were divided into groups receiving this compound (e.g., 10 mg/kg), a vehicle control, and in some studies, a steroidal FXR agonist like Obeticholic Acid for comparison.
-
Administration: The compounds were administered orally on a daily basis for a specified duration.
-
Safety Monitoring: Throughout the study, animals were monitored for clinical signs of toxicity, changes in body weight, and mortality.
-
Biochemical Analysis: At the end of the study, blood samples were collected to measure liver function markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Examination: Liver tissues were collected, preserved, and stained to assess the extent of fibrosis, inflammation, and other pathological changes.
Clinical Trial Protocol for Assessing the Safety of Steroidal FXR Agonists (General Overview):
-
Study Design: Typically, a randomized, double-blind, placebo-controlled trial design is used.
-
Patient Population: Patients with a specific liver disease, such as Primary Biliary Cholangitis (PBC) or Nonalcoholic Steatohepatitis (NASH), are enrolled.
-
Intervention: Patients are randomly assigned to receive the steroidal FXR agonist at different doses or a placebo.
-
Safety Assessments: Safety is evaluated through the regular monitoring and recording of all adverse events. This includes physical examinations, vital sign measurements, and laboratory tests (hematology, clinical chemistry including liver function tests and lipid panels).
-
Efficacy Endpoints: While the primary focus here is safety, these trials also assess efficacy through markers of liver health, such as changes in liver enzymes and histological improvements in liver biopsies.
Farnesoid X Receptor (FXR) Signaling Pathway
The diagram below illustrates the general signaling pathway of FXR agonists. Upon activation by an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the regulation of genes involved in bile acid, lipid, and glucose metabolism.
Caption: Farnesoid X Receptor (FXR) Signaling Pathway Activation.
References
- 1. Scholars@Duke publication: Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens. [scholars.duke.edu]
- 2. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical QT safety assessment: cross-species comparisons and human translation from an industry consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of (R,R)-PX20606 Preclinical Findings: A Comparative Guide
Absence of direct independent replication studies for the preclinical findings of (R,R)-PX20606 necessitates a comparative analysis with an established alternative, obeticholic acid (OCA). This guide provides a comprehensive overview of the initial preclinical data for this compound, a non-steroidal farnesoid X receptor (FXR) agonist, and compares its performance with the steroidal FXR agonist OCA. The data presented is primarily derived from a key study by Schwabl et al. (2017) and supplemented with findings from other preclinical investigations into OCA.[1][2]
This compound has been investigated for its potential therapeutic effects in liver diseases, particularly in ameliorating portal hypertension and liver fibrosis.[1][2] The primary mechanism of action for both this compound and OCA is the activation of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[3][4]
Comparative Preclinical Efficacy
The following tables summarize the key preclinical findings for this compound and OCA in rodent models of liver disease.
Effects on Portal Hypertension
| Parameter | Animal Model | This compound Treatment Group | Control Group | % Change | p-value | Reference |
| Portal Pressure | CCl4-induced cirrhotic rats | 11.8 ± 0.4 mmHg | 15.2 ± 0.5 mmHg | -22.4% | p<0.001 | [1] |
| Portal Pressure | Partial portal vein ligation rats | 10.4 ± 1.1 mmHg | 12.6 ± 1.7 mmHg | -17.5% | p=0.020 | [1] |
| Parameter | Animal Model | Obeticholic Acid (OCA) Treatment Group | Control Group | % Change | p-value | Reference |
| Portal Pressure | CCl4-induced cirrhotic rats | Not explicitly stated in Schwabl et al. | 15.2 ± 0.5 mmHg | - | - | [1] |
| Portal Pressure | Thioacetamide-induced cirrhotic rats | ~11.5 mmHg | ~14.5 mmHg | ~-20.7% | <0.05 | [5] |
| Portal Pressure | Bile duct-ligated cirrhotic rats | ~12.5 mmHg | ~15.5 mmHg | ~-19.4% | <0.05 | [5] |
Effects on Liver Fibrosis
| Parameter | Animal Model | This compound Treatment Group | Control Group | % Change | p-value | Reference |
| Sirius Red Staining | CCl4-induced cirrhotic rats | ~4% | ~7% | -43% | p=0.005 | [1] |
| Hepatic Hydroxyproline | CCl4-induced cirrhotic rats | ~20 µg/g | ~60 µg/g | -66% | p<0.001 | [1] |
| Col1a1 Expression | CCl4-induced cirrhotic rats | ~5 (relative expression) | ~12 (relative expression) | -58% | p=0.001 | [1] |
| α-SMA Expression | CCl4-induced cirrhotic rats | ~4 (relative expression) | ~10 (relative expression) | -60% | p<0.001 | [1] |
| Parameter | Animal Model | Obeticholic Acid (OCA) Treatment Group | Control Group | % Change | p-value | Reference |
| Sirius Red Staining | CCl4-induced cirrhotic rats | Not explicitly stated in Schwabl et al. | ~7% | - | - | [1] |
| Hepatic Hydroxyproline | CCl4-induced cirrhotic rats | Not explicitly stated in Schwabl et al. | ~60 µg/g | - | - | [1] |
| α-SMA Expression | MCD diet-induced NASH mice | Lower than control | Higher than OCA group | Significant Reduction | p<0.05 | [4] |
| COL1A1 Expression | MCD diet-induced NASH mice | Lower than control | Higher than OCA group | Significant Reduction | p<0.05 | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for inducing and treating liver fibrosis and portal hypertension in rodent models.
Caption: Proposed signaling pathway of this compound in ameliorating portal hypertension.
Caption: Generalized experimental workflow for preclinical evaluation of compounds in liver disease models.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the preclinical evaluation of this compound.
Animal Models and Induction of Liver Disease
-
Cirrhotic Model: Male Sprague-Dawley rats were treated with carbon tetrachloride (CCl4) via oral gavage twice weekly for 12 weeks to induce liver cirrhosis and portal hypertension.[1]
-
Non-Cirrhotic Portal Hypertension Model: Partial portal vein ligation (PPVL) was performed on male Sprague-Dawley rats to induce pre-hepatic portal hypertension.[1]
Treatment Administration
-
This compound was administered daily via oral gavage at a dose of 10 mg/kg body weight.[1]
-
Obeticholic acid (OCA) was also administered daily via oral gavage at a dose of 10 mg/kg body weight for comparative analysis in the same study.[1]
-
Vehicle-treated animals served as the control group.[1]
Measurement of Hemodynamic Parameters
-
Portal pressure was measured directly by cannulation of the portal vein.[1]
-
Systemic blood pressure was monitored via cannulation of the femoral artery.[1]
Assessment of Liver Fibrosis
-
Histological Analysis: Liver tissue sections were stained with Sirius Red to quantify collagen deposition.[1]
-
Biochemical Analysis: Hepatic hydroxyproline content, a marker of collagen, was determined from liver homogenates.[1]
-
Gene Expression Analysis: mRNA levels of profibrotic genes, such as collagen type 1 alpha 1 (Col1a1) and alpha-smooth muscle actin (α-SMA), were quantified using real-time PCR.[1]
Conclusion
The initial preclinical findings suggest that this compound is effective in reducing portal hypertension and liver fibrosis in rodent models of liver disease. Its efficacy appears to be comparable to, and in some measures, more pronounced than obeticholic acid in the head-to-head comparisons presented in the primary study. However, the absence of independent replication studies is a significant limitation. Further research is required to independently validate these promising preclinical results and to fully elucidate the comparative efficacy and safety profile of this compound relative to other FXR agonists. Researchers and drug development professionals are encouraged to consider these findings in the context of the need for independent verification in advancing novel therapeutics for liver disease.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obeticholic acid, a farnesoid X receptor agonist, improves portal hypertension by two distinct pathways in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of (R,R)-PX20606
This document provides crucial safety and logistical information for the proper disposal of (R,R)-PX20606, a potent FXR agonist, within a research and development environment. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this chemical compound.
Disclaimer: This guide is based on general best practices for the disposal of laboratory chemicals. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to your institution's and local authorities' waste disposal regulations.
Quantitative Data Summary for this compound Handling
The following table summarizes key handling and storage information for this compound. This data is compiled from publicly available information and typical safety data for similar small molecule inhibitors.
| Parameter | Information | Source |
| Chemical Name | This compound | MedChem Express[1] |
| Molecular Formula | C₂₉H₂₂Cl₃NO₄ | MedChem Express[1] |
| Molecular Weight | 554.85 g/mol | MedChem Express[1] |
| Appearance | Solid powder | Assumed |
| Storage Temperature | -20°C | Assumed |
| Hazard Classification | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 (Assumed) | Assumed |
| Personal Protective Equipment (PPE) | Lab coat, nitrile gloves, and protective eyewear. In case of inadequate ventilation, wear respiratory protection. | [2] |
| Spill Response | Absorb spill with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. | [2] |
Procedural Guidance for Disposal
The proper disposal of this compound should be approached with the understanding that it is a hazardous chemical waste product. The following steps provide a general workflow for its safe disposal.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all this compound waste, including the pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, tubes), in a designated, properly labeled hazardous waste container.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.[3]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[2]
Step 2: Storage of Chemical Waste
-
Secure Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.[3]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3]
-
Ventilation: Ensure the storage area is well-ventilated. If storing in a fume hood, move it to a designated hazardous waste storage area as soon as possible.[3]
Step 3: Final Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Approved Waste Disposal: The primary and recommended method of disposal for chemical waste is through an approved waste disposal plant.[2] Never dispose of this compound down the drain or in regular trash.[4]
Experimental Protocols
Detailed experimental protocols for the specific chemical inactivation of this compound are not publicly available. Any attempt to neutralize or inactivate this compound prior to disposal should only be performed after consulting relevant chemical literature and receiving approval from your institution's EHS department for the validated procedure.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
